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  • Product: N-Fmoc-5-tert-butoxy-L-norvaline

Core Science & Biosynthesis

Foundational

Technical Monograph: N-Fmoc-5-tert-butoxy-L-norvaline

Precision Reagents for Advanced Peptide Therapeutics[1] Executive Summary N-Fmoc-5-tert-butoxy-L-norvaline (CAS: 2349713-29-5) is a specialized, orthogonally protected amino acid derivative used in Solid Phase Peptide Sy...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Reagents for Advanced Peptide Therapeutics[1]

Executive Summary

N-Fmoc-5-tert-butoxy-L-norvaline (CAS: 2349713-29-5) is a specialized, orthogonally protected amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1] Structurally, it consists of a norvaline backbone with a bulky tert-butyl ether protecting group on the


-position (C5).

This molecule serves a critical dual function in drug development:

  • Synthetic Utility: It acts as a precursor for 5-hydroxynorvaline residues. The tert-butyl (tBu) ether protects the side-chain hydroxyl group during chain assembly, preventing side reactions such as acylation or dehydration.

  • Medicinal Chemistry: Upon deprotection, the resulting 5-hydroxynorvaline residue provides a primary hydroxyl handle for post-translational modifications (e.g., glycosylation, phosphorylation mimetics) or site-specific conjugation, while maintaining a longer aliphatic reach than serine or homoserine.

This guide details the molecular weight specifications, physicochemical properties, and experimental protocols for integrating this building block into high-fidelity peptide workflows.

Physicochemical Profile

Molecular Identity

The precise molecular weight is paramount for mass spectrometry (MS) validation of starting materials and confirming coupling efficiency.

PropertySpecification
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid
Common Name Fmoc-5-tert-butoxy-L-norvaline
CAS Registry Number 2349713-29-5
Molecular Formula

Average Molecular Weight 411.50 g/mol
Monoisotopic Mass 411.2046 Da
Chiral Configuration L-Isomer (

-configuration at

-carbon)
Solubility & Stability
  • Solvent Compatibility: Highly soluble in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), the standard solvents for SPPS.

  • Storage Stability: Hydrolytically stable under neutral conditions. Store at +2°C to +8°C (desiccated) to prevent slow hydrolysis of the Fmoc group or esterification. Long-term storage at -20°C is recommended for high-purity stocks (>6 months).

Structural Analysis & Mass Spectrometry

For researchers validating the identity of this reagent via LC-MS, distinguishing between the average mass (used for molarity calculations) and the monoisotopic mass (used for exact mass identification) is critical.

  • [M+H]+ Ion: 412.2119 Da (Expected in positive mode ESI-MS).

  • [M+Na]+ Ion: 434.1938 Da (Common adduct in salt-containing buffers).

  • Fragment Ions:

    • m/z 179.08 (Fluorenyl cation, characteristic of Fmoc removal).

    • Loss of tBu: -56 Da (isobutene) is a common fragmentation pathway in source-induced dissociation.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Orthogonal Protection Strategy

N-Fmoc-5-tert-butoxy-L-norvaline utilizes the standard Fmoc/tBu orthogonal protection scheme:

  • 
    -Amine Protection (Fmoc):  Base-labile. Removed by piperidine.
    
  • Side-Chain Protection (tBu Ether): Acid-labile. Stable to piperidine; removed by Trifluoroacetic acid (TFA) during final cleavage.

Automated Coupling Workflow
  • Resin: Wang or Rink Amide resins (0.3–0.6 mmol/g loading).

  • Activation: DIC/Oxyma or HATU/DIEA are recommended. The bulky tBu group at C5 does not significantly sterically hinder the

    
    -amine, allowing standard coupling times.
    
Step-by-Step Protocol:
  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • Dissolve Fmoc-5-tert-butoxy-L-norvaline (4 eq.) in DMF.

    • Add HATU (3.9 eq.) and DIEA (8 eq.).

    • Note: Pre-activation for 30 seconds is optimal.

  • Coupling: Add activated solution to resin. Shake at room temperature for 45–60 min.

  • Monitoring: Verify coupling via Kaiser Test (ninhydrin). If positive (blue), re-couple.

  • Capping (Optional): Acetic anhydride/Pyridine to cap unreacted amines.

Global Deprotection & Cleavage

To generate the final peptide containing the 5-hydroxynorvaline residue:

  • Cleavage Cocktail: Prepare TFA / TIS /

    
     (95:2.5:2.5 v/v/v).
    
  • Reaction: Incubate resin with cocktail for 2–3 hours. The high acid concentration cleaves the peptide from the resin and removes the side-chain tert-butyl group simultaneously.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate peptide in cold diethyl ether.

Mechanistic Visualization

The following diagram illustrates the lifecycle of the N-Fmoc-5-tert-butoxy-L-norvaline residue during the synthesis of a peptide containing 5-hydroxynorvaline.

SPPS_Workflow Start Fmoc-5-tert-butoxy-L-norvaline (Reagent) Coupling Coupling Step (HATU/DIEA) Start->Coupling Activation Resin_Bound Resin-Bound Peptide (Side Chain: -O-tBu) Coupling->Resin_Bound Amide Bond Formation Fmoc_Removal Fmoc Deprotection (20% Piperidine) Resin_Bound->Fmoc_Removal Base Treatment Elongation Peptide Elongation (Repeat Cycles) Fmoc_Removal->Elongation Free Amine Elongation->Resin_Bound Next AA Coupled Cleavage Acid Cleavage (95% TFA) Elongation->Cleavage Synthesis Complete Final_Product Final Peptide (Residue: 5-Hydroxynorvaline) Cleavage->Final_Product Simultaneous Resin Cleavage & tBu Removal

Figure 1: SPPS workflow showing the integration and transformation of Fmoc-5-tert-butoxy-L-norvaline. The tBu group serves as a temporary shield for the hydroxyl functionality.

Applications in Drug Discovery

Solubility Engineering

Incorporating 5-hydroxynorvaline (via this Fmoc derivative) introduces a polar, non-ionic side chain. This is particularly useful in:

  • Disrupting Aggregation: Breaking up hydrophobic patches in amyloidogenic peptides without introducing charge (unlike Asp/Glu/Lys).

  • Amphipathic Helices: Tuning the hydrophilic face of

    
    -helical peptides.
    
Chemical Ligation Handles

The primary hydroxyl group exposed after cleavage is chemically distinct from Ser/Thr (secondary hydroxyls) and Tyr (phenolic).

  • Bio-orthogonal Chemistry: The primary alcohol can be selectively oxidized to an aldehyde for oxime ligation or reductive amination.

  • Stapled Peptides: Can serve as a site for lactonization-based stapling with acidic residues (e.g., Glu/Asp) to stabilize secondary structures.

References

  • Yanfen Biotech. (2025).[2] Fmoc-5-tert-butoxy-L-norvaline Technical Data Sheet. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: Fmoc-Amino Acid Derivatives.[1][4][2][5][6][3] National Library of Medicine. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][2] Chemical Reviews, 109(6), 2455-2504. (Contextual grounding for Fmoc/tBu orthogonality).

Sources

Exploratory

The Delta-Shield: A Technical Guide to the tert-Butoxy Group in N-Fmoc-5-tert-butoxy-L-norvaline

Topic: Role of the tert-Butoxy Group in N-Fmoc-5-tert-butoxy-L-norvaline Content Type: Technical Deep Dive / Whitepaper Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists[1][2][3] [1][2][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of the tert-Butoxy Group in N-Fmoc-5-tert-butoxy-L-norvaline Content Type: Technical Deep Dive / Whitepaper Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists[1][2][3]

[1][2][3][4]

Executive Summary: The Strategic Necessity of Side-Chain Masking[1][2][3]

In the precision engineering of peptides, N-Fmoc-5-tert-butoxy-L-norvaline (CAS: 2349713-29-5) serves as a critical building block for introducing 5-hydroxynorvaline (also known as


-hydroxynorvaline) into peptide sequences.[1][2][3] While the Fmoc group governs the iterative assembly of the backbone, the 5-tert-butoxy group  plays the decisive role in preserving the chemical integrity of the side chain.[1][2][3]

This guide dissects the mechanistic function of the tert-butoxy (OtBu) moiety in this specific derivative. Unlike standard aliphatic amino acids (Val, Leu) which require no side-chain protection, the 5-hydroxynorvaline derivative possesses a reactive primary alcohol at the


-position.[1][2][3] The tert-butoxy group acts as an acid-labile "mask," ensuring orthogonality during base-catalyzed deprotection steps while preventing fatal side reactions such as O-acylation or branching.[1][2][3]

Chemical Architecture & Orthogonality[1][3]

The utility of N-Fmoc-5-tert-butoxy-L-norvaline rests on the Fmoc/tBu orthogonal protection strategy .[1][2][3] This system relies on two protecting groups with opposing chemical stabilities, allowing for the selective manipulation of the peptide chain.[1][3]

Structural Analysis[3]
  • The Scaffold: L-Norvaline backbone modified with a hydroxyl group at Carbon-5 (

    
    -position).[1][2][3]
    
  • The Alpha-amine Guard (Fmoc): Base-labile.[1][2][3] Removed by 20% piperidine in DMF.[1][3]

  • The Side-chain Shield (tert-Butoxy): Acid-labile.[1][2][3] Stable to base; cleaved by high concentrations of Trifluoroacetic Acid (TFA).[3]

The Role of the tert-Butoxy Ether

The tert-butoxy group transforms the reactive


-hydroxyl (

) into an inert tert-butyl ether (

).[1][2][3]
FeatureConsequence in Synthesis
Nucleophilicity Suppression The bulky t-butyl group sterically and electronically deactivates the oxygen, preventing it from attacking activated carboxylates during coupling (prevents ester formation).[1][2][3]
Solubility Enhancement The lipophilic nature of the t-butyl group disrupts potential H-bonding and aggregation of the growing peptide chain, improving coupling efficiency in non-polar solvents (DCM/DMF).[1][2][3]
Acid Lability Allows for simultaneous cleavage from the resin and side-chain deprotection in a single step using TFA.[1][2][3][4]
Visualization: The Orthogonal Protection Scheme

Orthogonality Compound N-Fmoc-5-tert-butoxy-L-norvaline Base 20% Piperidine (Base) Compound->Base Treat with Base Acid 95% TFA (Acid) Compound->Acid Treat with Acid Fmoc_Removal Fmoc Removal (Alpha-amine exposure) Base->Fmoc_Removal Cleaves Fmoc tBu_Removal tBu Removal (Side-chain deprotection) Base->tBu_Removal No Effect (Stable) Acid->Fmoc_Removal No Effect (Stable) Acid->tBu_Removal Cleaves tBu

Figure 1: The orthogonal stability profile of N-Fmoc-5-tert-butoxy-L-norvaline.[1][2][3] Green arrows indicate successful cleavage; red dashed lines indicate stability.[1][2][3]

Mechanistic Insight: Acidolytic Cleavage[2]

The removal of the tert-butoxy group is not a simple hydrolysis; it is an E1 elimination reaction catalyzed by strong acid.[1][2][3] Understanding this mechanism is vital for troubleshooting "missing mass" or alkylation impurities in the final product.[1][3]

The Cleavage Pathway[2][3]
  • Protonation: The ether oxygen accepts a proton from TFA, becoming a good leaving group (

    
    ).[1][2][3]
    
  • Fragmentation: The bond between the oxygen and the tert-butyl group breaks.[1][2][3] The electrons stay with the oxygen (restoring the hydroxyl group on the Norvaline side chain).[3]

  • Cation Generation: A tert-butyl carbocation (

    
    ) is released.[1][2][3]
    
  • Fate of the Cation:

    • Ideal Scenario: The cation undergoes elimination to form isobutylene (gas) or is trapped by a scavenger.[1][2][3]

    • Risk Scenario: Without scavengers, the reactive

      
       cation will re-attach to electron-rich residues (Trp, Tyr, Met, Cys), causing permanent alkylation damage.[1][2][3]
      
Visualization: Mechanism of Action

CleavageMechanism Step1 Protonation of Ether Oxygen (by TFA) Step2 Fragmentation (Rate Limiting) Step1->Step2 Product 5-Hydroxynorvaline Residue (Free -OH) Step2->Product Cation tert-Butyl Cation (tBu+) Step2->Cation Scavenger Silane/Thiol Scavengers Cation->Scavenger Trapping Alkylation Unwanted Alkylation (Trp/Tyr/Met adducts) Cation->Alkylation No Scavenger present Isobutylene Isobutylene (Inert Gas) Scavenger->Isobutylene Elimination

Figure 2: The acid-catalyzed deprotection mechanism.[1][2][3][5] Effective scavenging is required to divert the tert-butyl cation away from sensitive peptide residues.[1][2][3]

Experimental Protocols

To integrate N-Fmoc-5-tert-butoxy-L-norvaline into a peptide synthesis workflow, specific protocols must be followed to ensure complete coupling and clean deprotection.[1][2][3]

Coupling Protocol (Solid Phase)

Because the tert-butoxy group adds steric bulk, coupling times should be slightly extended compared to alanine or glycine.[1][2][3]

  • Activation: Dissolve 4.0 eq of N-Fmoc-5-tert-butoxy-L-norvaline and 4.0 eq of HBTU/HATU in DMF.

  • Base Addition: Add 8.0 eq of DIPEA (Diisopropylethylamine).

  • Coupling: Add activated solution to the resin-bound peptide.[1][2][3] Shake for 45–60 minutes at room temperature.

  • Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If the test is not negative (yellow), perform a double coupling.[3]

Final Cleavage & Deprotection

This is the critical step where the tert-butoxy group is removed.[1][3][4]

Reagent K (Standard Cocktail):

  • TFA (Trifluoroacetic acid): 82.5% (Cleavage agent)[1][2][3][4]

  • Phenol: 5% (Scavenger for Tyr protection)[1][2][3]

  • Water: 5% (Scavenger for tBu cations)[1][2][3]

  • Thioanisole: 5% (Scavenger for Met/Cys)[1][2][3]

  • EDT (Ethanedithiol): 2.5% (Crucial for Trp/Cys)[1][2][3]

Protocol:

  • Wash the resin with DCM (3x) and dry under nitrogen.[1][3]

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Shake for 2 to 3 hours at room temperature. Note: Primary alkyl ethers like 5-tert-butoxy-norvaline may require slightly longer (up to 3h) than Ser(tBu) to ensure quantitative removal.[1][2][3]

  • Precipitate the filtrate in cold diethyl ether.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Deprotection (+56 Da mass shift)Cleavage time too short; TFA concentration too low.[1][2][3]Extend cleavage time to 3-4 hours. Ensure TFA is fresh and anhydrous.
t-Butylation of Trp/Tyr (+56 Da on side chains)Insufficient scavengers.[1][2][3]Increase TIS (Triisopropylsilane) or water content in the cocktail.[3]
Low Coupling Yield Steric hindrance of the side chain.[1][3]Use HATU instead of HBTU; Perform double coupling; Increase temperature to 50°C (microwave).

Applications in Drug Development[1][2][6]

The incorporation of N-Fmoc-5-tert-butoxy-L-norvaline is rarely accidental; it is a strategic choice for specific biochemical goals.[1][2][3]

  • Polarity Scanning: It serves as a homolog of Serine and Homoserine.[1][3] By extending the alkyl chain by one or two methylene units, researchers can probe the spatial requirements of hydrogen bonding pockets in receptor-ligand interactions.[1][2]

  • Cyclization Handles: The resulting

    
    -hydroxyl group (after deprotection) can be used for post-synthetic modifications, such as the formation of depsipeptides (ester-linked cyclic peptides) or conjugation with fluorescent dyes via esterification.[1][2][3]
    
  • Phosphorylation Mimetics: The hydroxyl group can be phosphorylated post-synthesis to create non-hydrolyzable analogs of phosphorylated residues, useful in kinase signaling studies.[1][3]

References

  • Isidro-Llobet, A., et al. (2009).[1][2][3] "Amino Acid-Protecting Groups."[1][2][3][6][] Chemical Reviews, 109(6), 2455-2504.[1][2][3] Link[2][3]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] (Standard reference for ether cleavage mechanisms).

  • Coin, I., et al. (2007).[1][3] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256.[1][2][3] Link[2][3]

  • Behrendt, R., et al. (2016).[1][3] "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.[1][2][3] Link[2][3]

  • AChemBlock. (2025).[1][3] "Product Data: N-Fmoc-5-tert-butoxy-L-norvaline." AChemBlock Catalog. Link (Verified CAS 2349713-29-5).[1][2][3][8]

Sources

Foundational

The Biological Potential and Synthetic Utility of 5-tert-Butoxy-L-Norvaline in Advanced Peptide Engineering

Audience: Researchers, Peptide Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary In the rapidly expanding landscape of peptide therapeutics, non-canonical amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Peptide Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

In the rapidly expanding landscape of peptide therapeutics, non-canonical amino acids are the primary drivers for overcoming the inherent pharmacokinetic limitations of natural peptides. Among these, 5-tert-butoxy-L-norvaline (CAS: 2349713-29-5)[1] has emerged as a highly versatile, orthogonally protected building block.

When utilized in its protected form, the bulky tert-butyl ether acts as a lipophilic shield, modulating receptor binding and extending the half-life of metabolic therapeutics like incretin analogs[2]. When deprotected, it yields 5-hydroxynorvaline (2-amino-5-hydroxypentanoic acid)—a rare, naturally occurring defensive metabolite that exhibits potent competitive inhibition against bacterial enzymes and acts as a structural probe in complex binding pockets[3].

This technical guide dissects the biological mechanisms, pharmacological applications, and state-of-the-art synthetic workflows associated with 5-tert-butoxy-L-norvaline, providing actionable, self-validating protocols for peptide engineers.

Mechanistic Biology: The Core Scaffold (5-Hydroxynorvaline)

Before engineering synthetic analogs, it is critical to understand the evolutionary biology of the deprotected scaffold. 5-Hydroxynorvaline is an orphan, non-proteinogenic amino acid naturally biosynthesized in the leaves of Zea mays (maize)[3].

Ecological Defense and Enzymatic Inhibition

The accumulation of this metabolite is not constitutive; it is highly upregulated by abiotic stress (e.g., drought) and biotic stress (e.g., herbivory by the corn leaf aphid, Rhopalosiphum maidis). The mechanism of action relies on molecular mimicry :

  • Transport Competition: 5-Hydroxynorvaline structurally mimics homoserine, competing for bacterial transport channels and thereby inhibiting the growth of pathogens like Escherichia coli[3].

  • Enzymatic Blockade: It acts as a potent competitive inhibitor of ornithine transcarbamylase (e.g., in Streptococcus faecalis), disrupting the urea cycle and polyamine biosynthesis[3].

G A Plant Stressors (Aphid Herbivory, Drought) B Phytohormone Activation (MeJA, SA, ABA) A->B Signal Transduction C 5-Hydroxynorvaline Biosynthesis B->C Upregulation D Herbivore Deterrence (Reduced Reproduction) C->D Ecological Defense E Metabolic Inhibition (Ornithine Transcarbamylase) C->E Enzymatic Competition

Fig 1: Biosynthetic induction and defensive signaling pathway of 5-hydroxynorvaline in Zea mays.

Pharmacological Applications in Drug Design

In rational drug design, both the protected and deprotected states of this residue are exploited to achieve specific pharmacodynamic goals.

The tert-Butyl Ether as a Lipophilic Modulator

In the development of next-generation metabolic therapeutics—specifically dual (GLP-1/GIP) and triple (GLP-1/GIP/GCG) incretin agonists—bulky hydrophobic linkers are required to fine-tune albumin binding and extend plasma half-life. Patent literature demonstrates the strategic incorporation of tert-butoxy-pentanoic acid derivatives (the acyl form of 5-tert-butoxy-L-norvaline) into the fatty acid moieties of these peptides[2]. The tert-butyl group displaces water molecules in the hydration shell, increasing the local lipophilicity and protecting the peptide backbone from proteolytic degradation.

The Free Hydroxyl as a Structural Probe

When the tert-butyl group is removed, the resulting terminal hydroxyl group of 5-hydroxynorvaline serves as an excellent hydrogen-bond donor/acceptor. For example, in the structure-based design of Cyclosporin A (CsA) analogs, (5-hydroxynorvaline)-2-cyclosporin was synthesized to probe the "Abu pocket" of Cyclophilin A. While it successfully mediated novel water-bridged interactions within the cavity, it resulted in an 8-9 fold lower binding affinity compared to native CsA, providing critical insights into the entropic penalties of pocket desolvation[4].

Furthermore, derivatives of this scaffold are heavily utilized in ultra-large affinity selection-mass spectrometry (AS-MS) libraries (10⁸ members) to discover high-affinity binders for challenging targets like MDM2 and 14-3-3[5].

Quantitative Data Summary

Table 1: Comparative Biological and Chemical Properties of 5-Hydroxynorvaline and Derivatives

Compound / DerivativeBiological Target / ApplicationObserved Effect / MetricReference
5-Hydroxynorvaline (Maize Extract)Rhopalosiphum maidis (Aphid)Significant reduction in herbivore reproduction[3]
5-Hydroxynorvaline Ornithine TranscarbamylaseCompetitive enzymatic inhibition[3]
(5-Hydroxynorvaline)-2-CsA Cyclophilin A (Abu Pocket)8–9 fold reduction in binding affinity vs. native CsA[4]
Fmoc-5-tert-butoxy-L-norvaline GLP-1/GIP/GCG ReceptorsEnhanced lipophilicity and half-life extension via linker[2]
5-Hydroxynorvaline (Late-Stage)Complex Peptides (e.g., Bradykinin)>85% radical addition conversion efficiency[6]

Advanced Synthetic Methodologies & Protocols

As an application scientist, I emphasize that the successful incorporation of sterically hindered, non-canonical amino acids requires precise control over coupling kinetics and cleavage conditions. Below are two self-validating workflows for utilizing this scaffold.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-5-tert-butoxy-L-norvaline without racemization or incomplete coupling.

Causality & Rationale: Unnatural amino acids with bulky side chains (like the tert-butoxy group on carbon 5) suffer from slower coupling kinetics. We utilize DIC/Oxyma Pure instead of HATU/DIPEA. Oxyma Pure prevents racemization better than HOBt and forms a highly reactive ester without the risk of uronium-based guanidinylation of the N-terminus—a common failure point when coupling hindered residues.

  • Resin Preparation: Swell Rink Amide or 2-CTC resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5 x 2 mins).

  • Activation & Coupling:

    • Dissolve 4 eq. Fmoc-5-tert-butoxy-L-norvaline and 4 eq. Oxyma Pure in minimal DMF.

    • Add 4 eq. N,N'-Diisopropylcarbodiimide (DIC).

    • Add to resin and agitate for 90 minutes at room temperature.

    • Validation Checkpoint: Perform a Kaiser test. A colorless bead indicates >99% coupling efficiency. If blue, repeat step 3.

  • Divergent Cleavage Strategy:

    • Option 1 (Yields 5-Hydroxynorvaline): Cleave with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. Causality: The highly reactive tert-butyl carbocation generated during ether hydrolysis will re-alkylate electron-rich residues (Trp, Tyr). Triisopropylsilane (TIS) is mandatory as a carbocation scavenger.

    • Option 2 (Retains tert-Butoxy Group): If using 2-CTC resin, cleave with 1% TFA in DCM (3 x 10 mins). This mild condition isolates the fully protected peptide, retaining the lipophilic tert-butoxy side chain for specialized assays[2].

Workflow N1 Fmoc-5-tBuO-Nva-OH N2 SPPS Coupling (DIC/Oxyma Pure) N1->N2 Solid Phase N3 Resin Cleavage N2->N3 Completion N4 1% TFA in DCM (Retains tBu Ether) N3->N4 Mild N5 95% TFA Cocktail (Yields 5-OH-Nva) N3->N5 Standard

Fig 2: Divergent SPPS cleavage workflows for 5-tert-butoxy-L-norvaline containing peptides.

Protocol B: Late-Stage Deoxygenative Functionalization (JACS 2025 Breakthrough)

Objective: Bypass SPPS steric limitations by modifying a native Serine residue into 5-hydroxynorvaline post-synthesis.

Causality & Rationale: Synthesizing highly complex peptides with multiple unnatural amino acids often leads to low overall yields due to cumulative coupling inefficiencies. A recent breakthrough allows researchers to build the peptide with standard Serine, then use a phosphoramidite reagent and photocatalysis to generate an alanine radical. This radical traps vinyl boranes, yielding 5-hydroxynorvaline after oxidation, completely bypassing SPPS steric hindrances[6].

  • Phosphoramidite Activation: Treat the purified, complex peptide (e.g., Bradykinin analog) containing a free Serine residue with a phosphoramidite reagent in solution.

  • Photocatalytic

    
    -Scission:  Introduce a photocatalyst and expose the solution to blue LED light. Causality: The light drives the cyclization of an aryl radical onto the phosphite group, forcing 
    
    
    
    -scission to deoxygenate the Serine, forming a highly reactive alanine radical[6].
  • Radical Trapping & Oxidation: Introduce a vinyl borane acceptor. The alanine radical attacks the acceptor. Subsequent mild oxidation of the borane intermediate yields the terminal hydroxyl group, successfully generating 5-hydroxynorvaline in situ.

  • Validation Checkpoint: Analyze via LC-MS/MS. Look for the specific mass shift corresponding to the conversion of Serine (mass 87 Da) to 5-hydroxynorvaline (mass 117 Da).

Conclusion

Whether utilized as a lipophilic tert-butyl ether to extend the half-life of metabolic blockbusters, or deprotected to mimic natural defensive metabolites and probe complex receptor pockets, 5-tert-butoxy-L-norvaline is an indispensable tool in the modern peptide chemist's arsenal. By strictly adhering to optimized coupling chemistries and leveraging cutting-edge late-stage functionalization techniques, researchers can fully unlock the biological potential of this unique scaffold.

References

  • N-Fmoc-5-tert-butoxy-L-norvaline - MilliporeSigma. sigmaaldrich.com. 1

  • WO2024252366A1 - Agonistes du récepteur double glp-1/gip, double glp-1/gcg et triple glp-1/gip/gcg - Google Patents. google.com. 2

  • Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress - PMC. nih.gov. 3

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis | Journal of the American Chemical Society. acs.org. 6

  • 1MIK: THE ROLE OF WATER MOLECULES IN THE STRUCTURE-BASED DESIGN OF (5-HYDROXYNORVALINE)-2-CYCLOSPORIN - RCSB PDB. rcsb.org. 4

  • Ultra-large chemical libraries for the discovery of high-affinity peptide binders. researchgate.net. 5

Sources

Protocols & Analytical Methods

Method

solid-phase peptide synthesis protocol for N-Fmoc-5-tert-butoxy-L-norvaline

The incorporation of non-canonical amino acids into synthetic peptides is a cornerstone of modern drug development, enabling researchers to probe structure-activity relationships (SAR), enhance proteolytic stability, and...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of non-canonical amino acids into synthetic peptides is a cornerstone of modern drug development, enabling researchers to probe structure-activity relationships (SAR), enhance proteolytic stability, and introduce versatile handles for bioconjugation. N-Fmoc-5-tert-butoxy-L-norvaline is a highly valuable building block that yields a peptide with a free 5-hydroxyl group on a straight three-carbon side chain (5-hydroxy-L-norvaline) after global deprotection.

This application note provides an in-depth, self-validating Solid-Phase Peptide Synthesis (SPPS) protocol for the efficient incorporation of this residue, detailing the mechanistic causality behind each reagent choice.

Mechanistic Causality & Protection Strategy

To successfully integrate 5-hydroxy-L-norvaline during SPPS, the functional groups must be strictly managed using an orthogonal protection strategy[1]:

  • Temporary N-Terminal Protection (Fmoc): Introduced by Carpino and Han, the 9-fluorenylmethoxycarbonyl (Fmoc) group provides robust N-terminal protection[2]. It is stable under acidic conditions but rapidly undergoes an E1cB elimination in the presence of secondary amines (e.g., piperidine).

  • Permanent Side-Chain Protection (tert-butoxy ether): The primary 5-hydroxyl group of the norvaline side chain is masked as a tert-butyl (tBu) ether. Without this critical modification, the free hydroxyl would act as a nucleophile during the highly reactive DIC-mediated coupling cycles, leading to irreversible O-acylation and branched peptide byproducts. The tBu ether is completely stable to the basic conditions of Fmoc deprotection but is highly labile to the strong acids used during final cleavage.

  • Epimerization-Free Activation (DIC/OxymaPure): Traditional coupling additives like HOBt pose explosive hazards and can lead to elevated rates of racemization. We employ Diisopropylcarbodiimide (DIC) combined with OxymaPure. OxymaPure intercepts the transient O-acylurea intermediate to form a highly reactive, non-explosive ester that accelerates amide bond formation while preserving the stereochemical integrity of the L-norvaline chiral center[3].

Chemical Specifications & Quantitative Parameters

Table 1: Chemical Properties of N-Fmoc-5-tert-butoxy-L-norvaline [4]

ParameterSpecification
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid
CAS Number 2349713-29-5
Molecular Formula C₂₄H₂₉NO₅
Molecular Weight 411.50 g/mol
Appearance White to off-white powder

Table 2: Optimized SPPS Reaction Parameters

Workflow StepReagents & SolventsEquivalentsTime & Temp
Resin Swelling N,N-Dimethylformamide (DMF)N/A30 min, 25°C
Fmoc Deprotection 20% Piperidine in DMFExcess2 × 10 min, 25°C
Amino Acid Coupling N-Fmoc-5-tert-butoxy-L-norvaline / DIC / OxymaPure4.0 / 4.0 / 4.0 eq60 min, 25°C
Global Cleavage TFA / TIPS / H₂O (95:2.5:2.5 v/v)10 mL / gram resin90 min, 25°C

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. Proceeding to the next synthetic step is strictly contingent upon analytical confirmation of the previous step's success.

Step 1: Matrix Preparation (Resin Swelling) Weigh the desired amount of Fmoc-Rink Amide AM resin into a fritted solid-phase reaction vessel. Add sufficient DMF to cover the resin and agitate gently for 30 minutes. Causality: Swelling expands the cross-linked polystyrene matrix, maximizing the diffusion of reagents to the reactive sites hidden within the polymer pores.

Step 2: N-Terminal Fmoc Deprotection Drain the DMF and treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Causality: Piperidine acts as both the base to trigger the cleavage of the Fmoc group and the chemical scavenger that traps the resulting highly reactive dibenzofulvene, preventing it from re-alkylating the newly liberated primary amine[2].

Step 3: Activation and Coupling In a separate vial, dissolve 4.0 equivalents of N-Fmoc-5-tert-butoxy-L-norvaline and 4.0 equivalents of OxymaPure in a minimal volume of DMF. Add 4.0 equivalents of DIC and pre-activate for 3 minutes. Add this cocktail to the resin and agitate for 60 minutes. Causality: Pre-activation allows the formation of the OxymaPure active ester before exposure to the resin, minimizing the risk of side reactions (such as guanidinylation of the free amine by unreacted DIC)[3].

Step 4: System Validation (The Kaiser Test) Extract a few resin beads, wash them with ethanol, and perform a ninhydrin-based Kaiser test.

  • Yellow Beads (Negative): Quantitative amide bond formation is confirmed. The system validates the cycle, and you may proceed to the next Fmoc deprotection.

  • Blue Beads (Positive): Unreacted primary amines remain. The system flags an incomplete reaction. Corrective Action: Re-couple using 2.0 equivalents of the amino acid cocktail for an additional 45 minutes.

Step 5: Global Cleavage and tBu Ether Deprotection Once the peptide sequence is complete, wash the resin with DCM and dry it under a vacuum. Treat the resin with a cleavage cocktail consisting of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIPS), and HPLC-grade Water (95:2.5:2.5 v/v) for 90 minutes[5]. Causality: This highly acidic environment simultaneously cleaves the peptide from the linker and hydrolyzes the tert-butoxy ether on the norvaline side chain. TIPS is an essential carbocation scavenger; it acts as a bulky hydride donor that irreversibly quenches the liberated tert-butyl cations, preventing them from re-alkylating electron-rich residues (like Trp, Tyr, or Met) on the target peptide[5]. Precipitate the final free peptide in cold diethyl ether and isolate via centrifugation.

Workflow Visualization

SPPS_Workflow Start Peptidyl-Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Wash Cycle (DMF / DCM) Deprotect->Wash1 Activate Activation (N-Fmoc-5-tert-butoxy-L-norvaline + DIC / OxymaPure) Wash1->Activate Couple Peptide Coupling (Amide Bond Formation) Activate->Couple Validate Self-Validation (Kaiser Test) Couple->Validate Validate->Deprotect Negative (Complete) Next Cycle Validate->Activate Positive (Incomplete) Cleavage Global Cleavage (TFA/TIPS/H2O) tBu Ether Removal Validate->Cleavage Sequence Complete Final Target Peptide (Free 5-hydroxyl) Cleavage->Final

Figure 1: Self-validating SPPS cycle and global deprotection for N-Fmoc-5-tert-butoxy-L-norvaline.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety . Peptide Chemistry. Available at: [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives . Peptide Chemistry. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents . Universitat de Barcelona. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Efficient Coupling of N-Fmoc-5-tert-butoxy-L-norvaline in Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and development, offering pathways to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and development, offering pathways to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. N-Fmoc-5-tert-butoxy-L-norvaline is one such valuable building block, featuring a tert-butyl ether protecting group on its side chain. While this protection is robust and orthogonal to standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) strategies, the steric bulk presented by both the Fmoc N-terminal protecting group and the tert-butoxy side chain poses a significant challenge to achieving efficient peptide bond formation.

Inefficient coupling of such sterically hindered residues can lead to deletion sequences, truncated peptides, and complex purification challenges, ultimately compromising the yield and purity of the target peptide. The selection of an appropriate coupling reagent is therefore not merely a procedural choice, but a critical determinant of synthetic success. This guide provides a detailed analysis of coupling reagents, their mechanisms, and optimized protocols specifically tailored for the successful incorporation of N-Fmoc-5-tert-butoxy-L-norvaline.

The Chemistry of Activation: A Comparative Analysis of Coupling Reagents

The fundamental principle of peptide coupling involves the activation of the C-terminal carboxylic acid of the incoming amino acid to form a reactive species that is susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide. Modern coupling reagents are predominantly phosphonium or aminium/uronium salts, which generate highly reactive active esters in situ.

The efficacy of a coupling reagent, particularly for a hindered residue like N-Fmoc-5-tert-butoxy-L-norvaline, is dictated by the reactivity of the active ester it forms. This reactivity is largely influenced by the pKa of the leaving group (e.g., HOBt, HOAt, Oxyma).[1] Reagents that generate more reactive esters can overcome the steric hindrance more effectively, leading to faster and more complete reactions.[1][2]

Below is a comparative summary of commonly used coupling reagents in SPPS.

ReagentClassActivating MoietyRelative ReactivityKey AdvantagesPotential Disadvantages
HBTU AminiumHOBtStandardCost-effective, well-established for routine synthesis.[3][4]Potential for guanidinylation side reaction; less effective for highly hindered couplings.[5]
HCTU Aminium6-Cl-HOBtHighMore reactive than HBTU due to the electron-withdrawing chloro group; good balance of cost and efficiency.[3][6][7]Less reactive than HATU; potential for guanidinylation.
HATU AminiumHOAtVery HighExtremely effective for difficult and sterically hindered couplings due to anchimeric assistance from the pyridine nitrogen.[1][2][6]Higher cost; potential for guanidinylation if used in large excess.[3][5]
PyBOP PhosphoniumHOBtStandardByproducts are less hazardous than older BOP reagent; no guanidinylation side reaction.[4][8][9]Slower reaction rates compared to HATU/COMU may be less effective for rapid, challenging couplings.[6][8]
COMU UroniumOxymaVery HighReactivity comparable or superior to HATU; enhanced solubility and safer (non-explosive) byproducts.[4][8][10] Considered a "greener" alternative.[10]Limited stability in solution over extended periods.[10]

Expert Recommendation: For incorporating N-Fmoc-5-tert-butoxy-L-norvaline, the use of high-reactivity reagents is strongly advised. HATU and COMU are the top-tier choices. Their ability to form highly reactive OAt and Oxyma esters, respectively, is critical for driving the coupling reaction to completion against a high steric barrier.[1][10] HCTU serves as a robust and more economical alternative that often provides comparable results to HATU.[3][6]

Visualizing the Mechanism and Workflow

To successfully incorporate a sterically hindered amino acid, understanding both the overall synthesis cycle and the specific chemical activation step is crucial.

SPPS_Workflow cluster_cycle SPPS Cycle for N-Fmoc-5-tert-butoxy-L-norvaline Resin Peptide-Resin (Free Amine) Coupling Coupling Step: 1. Pre-activate Fmoc-Nva(tBu)-OH with HATU/COMU + Base 2. Add to Resin Resin->Coupling Add Activated Amino Acid Wash1 DMF Wash Coupling->Wash1 Reaction Complete Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Wash2->Resin Ready for Next Cycle

Caption: The SPPS cycle for incorporating N-Fmoc-5-tert-butoxy-L-norvaline.

Activation_Mechanism cluster_activation Activation & Coupling Mechanism AA Fmoc-AA-COOH N-Fmoc-5-tert-butoxy-L-norvaline ActiveEster Highly Reactive Intermediate Fmoc-AA-OAt / Fmoc-AA-Oxyma AA->ActiveEster Activation Reagent Reagent Reagent->ActiveEster CoupledPeptide Fmoc-AA-NH-Peptide-Resin New Peptide Bond ActiveEster->CoupledPeptide Coupling (Nucleophilic Attack) PeptideResin H₂N-Peptide-Resin Sterically Hindered N-terminus PeptideResin->CoupledPeptide

Caption: Activation of the carboxylic acid to form a reactive intermediate.

Detailed Experimental Protocols

Successful coupling of N-Fmoc-5-tert-butoxy-L-norvaline requires optimized conditions, including the use of excess reagents and careful monitoring. The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjust quantities proportionally for different scales.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency, especially if previous coupling attempts with other reagents have been suboptimal.

Materials:

  • Peptide-resin (0.1 mmol, with free N-terminal amine)

  • N-Fmoc-5-tert-butoxy-L-norvaline (0.4 mmol, 4 eq.)

  • HATU (0.38 mmol, 3.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Reagents for monitoring (e.g., Kaiser test or Bromophenol Blue)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion of the solution for 10 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve N-Fmoc-5-tert-butoxy-L-norvaline (4 eq.) and HATU (3.8 eq.) in a minimal volume of DMF (approx. 2 mL).

    • Add DIPEA (8 eq.) to the solution.

    • Agitate the activation mixture for 1-2 minutes immediately before adding it to the resin.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring Coupling Completion:

    • Take a small sample of resin beads, wash them thoroughly with DMF and then DCM, and dry them.

    • Perform a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) signifies incomplete coupling.

  • Recoupling (if necessary): If the monitoring test is positive, drain the reaction solution, wash the resin with DMF (3x), and repeat the coupling step (4-5) with a freshly prepared solution of activated amino acid. This "double coupling" is often necessary for difficult residues.[11]

  • Final Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to prepare for the next deprotection cycle.

Protocol 2: Coupling using COMU

COMU offers a highly efficient and safer alternative to HATU, with a similar reactivity profile.[8][10]

Materials:

  • Peptide-resin (0.1 mmol, with free N-terminal amine)

  • N-Fmoc-5-tert-butoxy-L-norvaline (0.4 mmol, 4 eq.)

  • COMU (0.4 mmol, 4 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Reagents for monitoring

Procedure:

  • Resin Preparation, Fmoc Deprotection, and Washing: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation:

    • In a separate vessel, dissolve N-Fmoc-5-tert-butoxy-L-norvaline (4 eq.) and COMU (4 eq.) in DMF (approx. 2 mL).

    • Add DIPEA (8 eq.). The solution will typically turn yellow upon addition of the base.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Add the activated amino acid solution.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Final Steps: Follow steps 6-8 from Protocol 1 to check for completion, recouple if necessary, and wash the resin.

Conclusion and Best Practices

The successful incorporation of sterically demanding amino acids like N-Fmoc-5-tert-butoxy-L-norvaline is readily achievable with the appropriate selection of reagents and optimized protocols. The high reactivity of uronium/aminium salts such as HATU and COMU is essential to overcome steric barriers and ensure high coupling efficiency. For any challenging coupling, researchers should not hesitate to employ strategies like increased equivalents of reagents and double coupling to drive the reaction to completion. By adhering to these validated protocols, scientists and drug development professionals can confidently incorporate this valuable building block into their synthetic peptides, paving the way for novel therapeutics and research tools.

References

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Available at: [Link]

  • Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. Available at: [Link]

  • Accelerated solid-phase synthesis of post-translationally modified peptides. American Chemical Society. Available at: [Link]

  • Technical Support Information Bulletin 1206 - HCTU. AAPPTec. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck. Available at: [Link]

Sources

Method

Application Note & Protocol: A Comparative Guide to Manual vs. Automated Solid-Phase Synthesis of Peptides Containing N-Fmoc-5-tert-butoxy-L-norvaline

Introduction Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of peptide synthesis, enabling the creation of complex peptide sequences for research, diagnostics, and therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of peptide synthesis, enabling the creation of complex peptide sequences for research, diagnostics, and therapeutic development.[1] The Fmoc/tBu orthogonal strategy is the most common approach, utilizing the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[2][3][4]

This guide focuses on the incorporation of N-Fmoc-5-tert-butoxy-L-norvaline, a non-proteinogenic amino acid derivative. Its unique structure, featuring a tert-butoxy group on the side chain, introduces specific challenges and considerations into the synthesis process, primarily related to steric hindrance and the ultimate cleavage of the tBu group.

The decision between manual and automated SPPS is a critical juncture for researchers.[1] Manual synthesis offers flexibility and is cost-effective for small-scale or exploratory work, while automated synthesizers provide high throughput, reproducibility, and efficiency for routine or large-scale production.[1][5][6] This document provides a detailed comparative analysis, field-proven protocols, and expert rationale to guide scientists in selecting the optimal methodology for synthesizing peptides containing N-Fmoc-5-tert-butoxy-L-norvaline.

Physicochemical Properties & Strategic Considerations

N-Fmoc-5-tert-butoxy-L-norvaline possesses two key features that influence synthesis strategy:

  • Nα-Fmoc Group: This protecting group is reliably removed with a secondary amine base, typically a 20% piperidine solution in DMF, via a β-elimination mechanism.[7][8]

  • Side-Chain tert-butoxy Group: This group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[2] The bulky nature of this group can present a moderate degree of steric hindrance during the coupling reaction.

The primary challenge with this amino acid is ensuring complete and efficient coupling. Steric hindrance can slow reaction kinetics, necessitating optimized conditions to achieve high yields and prevent deletion sequences.[9]

Core Experimental Workflows

The fundamental cycle of SPPS remains the same for both manual and automated approaches, involving a series of deprotection, washing, coupling, and washing steps.[3]

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Monitor with Kaiser Test (Optional Checkpoint) Wash2->KaiserTest Final Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final After Final Cycle KaiserTest->Coupling If Incomplete: Recouple Repeat Repeat for Next Amino Acid KaiserTest->Repeat If Coupling Complete Repeat->Deprotection Decision_Tree Start Project Goal? Q1 High Throughput or Routine Synthesis Needed? Start->Q1 Q2 Is this a Novel Peptide Requiring Optimization? Q1->Q2 No Automated Choose Automated Synthesis Q1->Automated Yes Q3 Limited Budget or Infrequent Synthesis? Q2->Q3 No Manual Choose Manual Synthesis Q2->Manual Yes Q3->Manual Yes Q3->Automated No

Caption: A decision tree to guide the choice between manual and automated SPPS.

Conclusion

Both manual and automated SPPS are highly effective for synthesizing peptides containing N-Fmoc-5-tert-butoxy-L-norvaline, provided that appropriate optimizations are made. The steric hindrance presented by this amino acid necessitates the use of potent coupling reagents like HATU and extended or repeated coupling cycles.

Manual synthesis is the superior choice for exploratory work and methods development , where its flexibility and the ability to perform in-process validation with the Kaiser test are invaluable for ensuring the successful incorporation of a challenging residue.

Automated synthesis is the preferred method for high-throughput and routine production , where its high reproducibility, speed, and reduced hands-on time are paramount. [6][10]By programming a dedicated "hindered amino acid" protocol with double coupling, researchers can confidently produce high-quality peptides containing N-Fmoc-5-tert-butoxy-L-norvaline with high efficiency.

The ultimate decision rests on a careful evaluation of project scale, complexity, available resources, and desired throughput.

References

  • Peptide-Primers. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

  • Wang, J., et al. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Letters in Peptide Science. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, vol 35: Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Carlson, S. M., et al. (2017). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. Retrieved from [Link]

  • ResolveMass. (2026). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. Retrieved from [Link]

  • Neuland Labs. (2025). Custom Peptide Synthesis: Choosing the Right Method for Your Sequence. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]

  • ResearchGate. (2025). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Retrieved from [Link]

Sources

Application

Optimization of TFA-Based Cleavage Cocktails for Peptides Incorporating 5-tert-Butoxy-L-Norvaline

Application Note & Protocol Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Introduction & Mechanistic Context The incorporation of non-canonical amino acids such as 5-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists.

Introduction & Mechanistic Context

The incorporation of non-canonical amino acids such as 5-hydroxynorvaline into peptide sequences is a critical strategy in modern drug discovery. It enables the development of peptidomimetics with enhanced proteolytic stability, unique hydrogen-bonding capabilities, and tailored pharmacokinetic profiles1[1]. During standard Fmoc solid-phase peptide synthesis (SPPS), the terminal hydroxyl group of 5-hydroxynorvaline is protected as a tert-butyl ether, utilizing the building block Fmoc-5-tert-butoxy-L-norvaline.

The final and most critical step of SPPS is the global deprotection and cleavage of the peptide from the solid support. This process relies on concentrated trifluoroacetic acid (TFA). Mechanistically, TFA protonates the tert-butyl ether oxygen, triggering an E1-type elimination. This reaction liberates the free 5-hydroxynorvaline side chain but simultaneously generates a highly reactive tert-butyl carbocation (


)2[2].
The Causality of Carbocation Scavenging

If the


 electrophile is not immediately quenched, it will irreversibly alkylate electron-rich amino acid side chains within the peptide. The most susceptible residues are:
  • Cysteine (Cys): Forms S-tert-butyl cysteine. This thioether is exceptionally stable and cannot be removed by standard reducing agents like DTT or TCEP3[3].

  • Tryptophan (Trp) & Tyrosine (Tyr): Prone to irreversible C-alkylation at the indole ring and O-alkylation at the phenol ring, respectively.

To dictate the reaction pathway toward safe quenching, nucleophilic scavengers must be precisely formulated into the cleavage cocktail.

  • Triisopropylsilane (TIPS): Acts as a bulky hydride donor. It irreversibly reduces

    
     to isobutane gas. Because isobutane is volatile and escapes the reaction matrix, TIPS thermodynamically drives the quenching reaction forward, making it vastly superior to water alone 2[2].
    
  • Thiols (EDT, DODT): Provide soft nucleophilic centers that competitively intercept carbocations kinetically faster than the hard nucleophiles of the peptide backbone, critically protecting Cys and Met residues 3[3].

Mechanism A Peptide-5-tBu-Norvaline (Protected) B Protonated Ether Intermediate A->B + TFA (Protonation) C Free 5-Hydroxynorvaline (Deprotected) B->C Cleavage D tert-Butyl Cation (tBu+) B->D Cleavage E Quenched Byproduct (Isobutane / tBuOH) D->E + Scavenger (TIPS, H2O, EDT) F Alkylated Side Product (+56 Da on Trp/Cys/Tyr) D->F No Scavenger (Side Reaction)

Figure 1: Mechanistic pathway of tBu ether cleavage and the critical role of carbocation scavengers.

Cleavage Cocktail Selection Matrix

The choice of cleavage cocktail is entirely dependent on the amino acid composition of your specific sequence. Use the following self-validating matrix to select the optimal formulation.

Cocktail DesignationComposition (v/v)Primary ApplicationMechanistic Rationale
Reagent B 95% TFA, 2.5% TIPS, 2.5% H₂OStandard sequences lacking Cys, Met, Trp.TIPS irreversibly reduces

to isobutane; H₂O quenches to tert-butanol. Sufficient for basic 5-hydroxynorvaline deprotection.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTSequences with multiple sensitive residues (Cys, Met, Trp, Tyr).EDT competitively traps

; Phenol protects Tyr from O-alkylation; Thioanisole accelerates Met deprotection.
Reagent DODT 92.5% TFA, 2.5% TIPS, 2.5% H₂O, 2.5% DODTCys/Met containing peptides (Low odor requirement).DODT functions similarly to EDT (protecting thiols) but with significantly reduced volatility and laboratory odor.

Step-by-Step Experimental Protocol

This protocol is optimized for a 0.1 mmol synthesis scale.

Phase 1: Resin Preparation

Causality Check: Residual N,N-Dimethylformamide (DMF) from the final Fmoc deprotection step can react with TFA to form highly reactive formylating species, which permanently modify the peptide N-terminus.

  • Transfer the peptidyl-resin to a fritted reaction vessel.

  • Wash the resin thoroughly with Dichloromethane (DCM) (5 × 5 mL) to displace all traces of DMF 4[4].

  • Dry the resin under a gentle stream of nitrogen or vacuum for 15 minutes.

Phase 2: Cocktail Formulation & Cleavage
  • Prepare 10 mL of the selected cleavage cocktail (e.g., Reagent B) in a glass vial.

  • Chill the cocktail to 4°C. Rationale: Adding cold TFA controls the initial exothermic reaction, preventing premature degradation of sensitive sequences.

  • Add the chilled cocktail to the dried resin.

  • Agitate the mixture gently at room temperature (25°C) for 2 to 3 hours . Note: 5-tert-butoxy-L-norvaline typically requires at least 2 hours for quantitative ether cleavage.

Phase 3: Isolation and Precipitation
  • Filter the cleavage mixture through the frit into a 50 mL polypropylene centrifuge tube. Wash the depleted resin with an additional 2 mL of neat TFA.

  • Evaporate the combined TFA filtrate under a stream of nitrogen until the volume is reduced to approximately 2 mL.

  • Precipitation: Add 20 mL of ice-cold diethyl ether (or Cyclopentyl methyl ether (CPME) as a greener alternative 5[5]) to the concentrated TFA solution. The peptide will instantly precipitate as a white/off-white solid, while the cleaved protecting groups and scavengers remain soluble in the ether layer.

  • Centrifuge at 4,000 rpm for 5 minutes at 4°C. Decant the ether supernatant.

  • Wash the peptide pellet with cold ether (2 × 15 mL), centrifuging and decanting each time.

  • Dry the final peptide pellet under vacuum overnight.

Workflow N1 1. Resin Preparation Wash with DCM (Remove DMF) Dry under vacuum N2 2. Cocktail Formulation Mix TFA and Scavengers Chill to 4°C to control exotherm N1->N2 N3 3. Cleavage Reaction Add cocktail to resin (10 mL/g) Agitate for 2-3 hours at 25°C N2->N3 N4 4. Filtration & Concentration Filter resin Evaporate TFA to ~10% volume N3->N4 N5 5. Precipitation Add cold diethyl ether (10x vol) Centrifuge to pellet peptide N4->N5 N6 6. Washing & Drying Wash pellet with cold ether (3x) Dry under N2 or vacuum N5->N6

Figure 2: Experimental workflow for the global deprotection and isolation of 5-hydroxynorvaline peptides.

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure the integrity of your protocol, analyze the crude peptide via LC-MS. The mass of a tert-butyl group is 57.11 Da. When it replaces a proton on a peptide, it results in a net mass shift of +56 Da .

If you observe a +56 Da impurity in your mass spectrum, you must determine whether it is due to incomplete deprotection or carbocation alkylation .

  • Diagnostic MS/MS Fragmentation: Subject the +56 Da peak to Collision-Induced Dissociation (CID).

    • If the +56 Da mass is easily lost during fragmentation, it indicates incomplete deprotection of the 5-tert-butoxy-L-norvaline ether. Solution: Extend the cleavage time by 1 hour.

    • If the +56 Da mass is retained on the peptide backbone during fragmentation, it indicates irreversible alkylation (e.g., C-alkylation on Trp or S-alkylation on Cys). Solution: Increase the concentration of TIPS or switch to a thiol-heavy cocktail like Reagent K.

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Peptide Chemistry URL
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis ACS Publications - Organic Process Research & Development URL
  • Greening the synthesis of peptide therapeutics: an industrial perspective RSC Publishing URL
  • PubMed Central (PMC)
  • Peptide Cleavage from Resin Protocol PPMC / CDN URL

Sources

Method

Application Notes and Protocols for the Synthesis of Unnatural Peptides Incorporating N-Fmoc-5-tert-butoxy-L-norvaline

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The incorporation of unnatural amino acids into peptide scaffolds is a transformative strategy in mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The incorporation of unnatural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery and materials science. These novel building blocks offer avenues to enhance proteolytic stability, modulate receptor affinity and selectivity, and introduce unique functionalities for bio-conjugation or probing biological systems. This guide provides a comprehensive technical overview and detailed protocols for the utilization of N-Fmoc-5-tert-butoxy-L-norvaline, a synthetic amino acid that introduces a tethered, protected hydroxyl functionality. We will delve into the strategic considerations for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), focusing on the widely adopted Fmoc/tBu orthogonal protection scheme. This document is intended to equip researchers with the foundational knowledge and practical methodologies to successfully synthesize peptides containing this versatile building block.

Introduction: The Rationale for 5-Hydroxy-L-norvaline Analogs in Peptide Design

Norvaline, an isomer of valine, provides a linear four-carbon side chain that can explore different chemical space compared to its branched counterpart. The introduction of a hydroxyl group at the 5-position (to yield 5-hydroxynorvaline) presents several strategic advantages in peptide design:

  • Enhanced Hydrophilicity: The terminal hydroxyl group can increase the aqueous solubility of the resulting peptide, a critical parameter for bioavailability and formulation of peptide-based therapeutics.

  • Hydrogen Bonding Potential: The hydroxyl moiety can participate in additional hydrogen bonding interactions with target receptors or within the peptide structure, potentially leading to improved binding affinity and conformational stabilization.

  • A Site for Bioconjugation: Post-synthesis, the deprotected hydroxyl group serves as a handle for conjugation of various moieties, including fluorophores, polyethylene glycol (PEG), or small molecule drugs.

Application

Technical Application Note: N-Fmoc-5-tert-butoxy-L-norvaline in Peptidomimetic Therapeutics

Executive Summary N-Fmoc-5-tert-butoxy-L-norvaline (CAS: 2349713-29-5), often abbreviated as Fmoc-Hnv(OtBu)-OH , is a critical non-canonical amino acid (NCAA) used in modern drug discovery to engineer peptide stability a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Fmoc-5-tert-butoxy-L-norvaline (CAS: 2349713-29-5), often abbreviated as Fmoc-Hnv(OtBu)-OH , is a critical non-canonical amino acid (NCAA) used in modern drug discovery to engineer peptide stability and solubility. Structurally, it is a protected derivative of 5-hydroxynorvaline.

Its primary utility lies in bioisosteric replacement : it serves as a robust, non-oxidizable surrogate for Methionine and Lysine . By incorporating this building block, researchers can eliminate oxidation-prone sulfur centers while maintaining the steric profile of the native residue, or introduce a primary alcohol handle for late-stage cyclization (stapling).

This guide details the mechanistic rationale, synthesis protocols, and quality control measures for integrating Fmoc-Hnv(OtBu)-OH into solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Rationale & Structural Logic

The Methionine Oxidation Problem

Native Methionine (Met) residues are highly susceptible to oxidation, forming sulfoxides and sulfones during manufacturing and storage. This degradation alters peptide potency and immunogenicity.

The Solution: 5-Hydroxynorvaline (Hnv) mimics the chain length and flexibility of Methionine but replaces the sulfur atom with a hydroxyl group (after deprotection) or an ether (if retained).

  • Methionine Side Chain: -CH2-CH2-S-CH3

  • 5-Hydroxynorvaline Side Chain: -CH2-CH2-CH2-OH

  • Fmoc-Hnv(OtBu)-OH Side Chain: -CH2-CH2-CH2-O-tBu

Physicochemical Tuning

The tert-butyl (tBu) protection on the delta-carbon serves a dual purpose:

  • Synthetic Protection: Prevents side-chain acylation during SPPS.

  • Solubility Modulation: If the tBu group is retained (using mild cleavage conditions), it acts as a hydrophobic core, increasing membrane permeability. If removed (standard cleavage), it yields a polar primary alcohol, enhancing aqueous solubility.

Structural Comparison (Diagram)

G cluster_0 Native Residue cluster_1 The Solution (NCAA) Met Methionine (Met) Oxidation Prone (-S-) Hnv_Prot Fmoc-Hnv(OtBu)-OH (Protected Precursor) Met->Hnv_Prot Bioisosteric Replacement Hnv_Free 5-Hydroxynorvaline (Stable Alcohol -OH) Hnv_Prot->Hnv_Free Acid Cleavage (TFA > 50%) caption Fig 1: Structural evolution from Methionine to 5-Hydroxynorvaline via the tBu-protected intermediate.

Experimental Protocols

Materials & Specifications
ComponentSpecificationRationale
NCAA N-Fmoc-5-tert-butoxy-L-norvaline >98% chiral purity required to prevent epimerization.
Coupling Reagent DIC/Oxyma or HATU/DIEA DIC/Oxyma is preferred to minimize racemization; HATU for difficult sequences.
Resin Rink Amide or Wang Depends on C-terminal requirement (Amide vs Acid).
Cleavage TFA / TIS / H2O High TFA concentration required to remove the ether tBu group.
Protocol A: Solid Phase Coupling (SPPS)

Objective: Efficient incorporation of the bulky Hnv(OtBu) residue without aggregation.

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Pre-mix):

    • Dissolve Fmoc-Hnv(OtBu)-OH (4.0 eq) in minimal DMF.

    • Add Oxyma Pure (4.0 eq).

    • Add DIC (4.0 eq).

    • Critical: Allow pre-activation for only 2 minutes. Extended activation may lead to ester hydrolysis if water is present.

  • Coupling: Add mixture to resin. Shake at room temperature for 60 minutes .

    • QC Check: Perform Chloranil test (preferred over Kaiser for secondary amines, though Hnv is primary, Chloranil is more sensitive for difficult sequences).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Protocol B: Cleavage & Deprotection

Objective: Complete removal of the tert-butyl ether to yield the primary alcohol (5-hydroxynorvaline).

Context: The tert-butyl ether on a primary carbon (as in Hnv) is more stable than the tert-butyl ester (as in Glu/Asp) or ether on Ser/Thr. It requires robust acidolysis.

  • Cocktail Preparation: Prepare Reagent K analog :

    • TFA: 90%

    • Thioanisole: 5%

    • Water: 2.5%

    • TIS (Triisopropylsilane): 2.5%

    • Note: DTT (2.5%) can be added if the peptide contains Cysteine/Methionine elsewhere.

  • Reaction:

    • Add 10 mL cocktail per 1 g resin.

    • Agitate for 3 to 4 hours at room temperature. (Standard Ser/Thr(tBu) takes 2 hours; Hnv(OtBu) may require longer due to the primary alkyl ether stability).

  • Precipitation:

    • Filter resin and collect filtrate.

    • Add dropwise to ice-cold Diethyl Ether (-20°C).

    • Centrifuge (4000 rpm, 10 min) to pellet the crude peptide.

Protocol C: Post-Synthetic Cyclization (Optional)

Objective: Utilizing the revealed hydroxyl group for lactonization.

If the design requires a cyclic peptide (e.g., lactone between Hnv and a Glu residue):

  • Synthesize peptide on 2-Chlorotrityl Chloride resin (hyper-acid labile).

  • Cleave from resin using 1% TFA/DCM (Keeps side chain protection intact, including Hnv(OtBu)).

  • Perform solution-phase cyclization (Head-to-Tail) or selective deprotection.

    • Note: To use Hnv-OH for lactonization on-resin, you must use a protecting group orthogonal to Fmoc/tBu (e.g., Allyl/Alloc) for the partner residue, or use Hnv without tBu protection (risk of acylation).

Quality Control & Validation

Analytical HPLC[1]
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 5µm, 300Å.

  • Gradient: 5-65% Acetonitrile in Water (0.1% TFA) over 30 min.

  • Expected Shift: The deprotected peptide (containing Hnv-OH) will elute earlier than the protected standard or a Methionine analog due to the polarity of the hydroxyl group.

Mass Spectrometry (ESI-MS)

Verification relies on calculating the mass shift.

  • Target Mass: Calculate based on 5-Hydroxynorvaline residue (MW: 115.13 Da) .

    • Calculation: Peptide MW = (Sum of AA residues) - (H2O * (n-1)).

    • Check: Ensure no +56 Da adducts remain (indicating incomplete tBu removal).

Workflow Visualization

SPPS_Workflow Start Start: Resin Loading Deprotect Fmoc Removal: 20% Piperidine Start->Deprotect Coupling Coupling Cycle: Fmoc-Hnv(OtBu)-OH + DIC/Oxyma Decision Cycle Complete? Coupling->Decision Deprotect->Coupling Decision->Deprotect No (Next AA) Cleavage Final Cleavage (TFA 90%) Removes tBu -> OH Decision->Cleavage Yes Purification HPLC Purification & Lyophilization Cleavage->Purification caption Fig 2: SPPS workflow for integrating Fmoc-Hnv(OtBu)-OH.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the tBu group.Double couple (2 x 45 min) or switch to HATU at 50°C.
+56 Da Mass Shift Incomplete removal of tBu group.Extend TFA cleavage time to 4 hours; ensure scavengers (TIS) are fresh.
Low Solubility Hydrophobic aggregation during synthesis.Use "Magic Mixture" (DCM/DMF/NMP) or elevate temp to 40°C during coupling.

References

  • PubChem. (2025).[1][2] 3-Hydroxynorvaline (Isomer Reference). National Library of Medicine. Retrieved from [Link]

Sources

Method

Application Note: Advanced Hydrophobicity Modulation in Peptide Therapeutics using N-Fmoc-5-tert-butoxy-L-norvaline

Executive Summary & Mechanistic Rationale As peptide therapeutics evolve, overcoming the physicochemical limitations of the 20 canonical amino acids is critical for optimizing absorption, distribution, metabolism, and ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As peptide therapeutics evolve, overcoming the physicochemical limitations of the 20 canonical amino acids is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. N-Fmoc-5-tert-butoxy-L-norvaline (CAS: 2349713-29-5)[1] has emerged as a highly versatile non-canonical amino acid (ncAA) building block for rational drug design.

This building block offers a unique, dual-pathway approach to modifying peptide hydrophobicity. The causality of this system lies in the chemical nature of the tert-butyl (tBu) ether protecting group:

  • Synthetic Shielding: During Solid-Phase Peptide Synthesis (SPPS), the tBu group masks the primary hydroxyl of the side chain, preventing unwanted esterification or branching during carboxyl activation.

  • Cleavage-Dependent Bifurcation: The differential acid lability of the tBu group provides a synthetic bifurcation point. Complete global deprotection yields a hydrophilic, hydrogen-bond-capable residue, while mild cleavage retains the tBu group, yielding a highly lipophilic, sterically bulky side chain.

Biological Grounding

The fully deprotected form, 5-hydroxynorvaline (Hnv) , is a rare amino acid[2] that occurs naturally in Zea mays (maize). It accumulates as a defense metabolite in response to abiotic stress and insect herbivory, indicating inherent biological stability and a unique metabolic profile[3]. In structural biology and rational drug design, Hnv has been strategically incorporated into Cyclosporin A analogs to mediate novel, water-bridged hydrogen bond interactions within the , demonstrating its powerful utility in fine-tuning receptor-ligand interfaces[4].

Quantitative Data Summary: Physicochemical Profiling

To understand the impact of incorporating this building block, it is essential to compare its structural derivatives against standard aliphatic amino acids. Replacing a purely aliphatic residue (e.g., Leucine or Norvaline) with 5-hydroxynorvaline transforms a hydrophobic interaction into an amphiphilic one. Conversely, retaining the tert-butoxy group maximizes lipophilicity.

Amino Acid ResidueSide Chain StructureRelative HydrophobicityH-Bond DonorsH-Bond AcceptorsPrimary Application
L-Norvaline (Nva) -CH₂CH₂CH₃High00Standard aliphatic packing
L-Leucine (Leu) -CH₂CH(CH₃)₂Very High00Deep hydrophobic pocket binding
5-Hydroxynorvaline (Hnv) -CH₂CH₂CH₂OHLow (Amphiphilic)11Aqueous solubility, target H-bonding
5-tert-butoxynorvaline -CH₂CH₂CH₂O-tBuVery High01Membrane permeability, proteolytic shielding

Experimental Protocols: The Dual-Pathway System

The following protocols represent a self-validating system for incorporating N-Fmoc-5-tert-butoxy-L-norvaline into peptide sequences, allowing the chemist to dictate the final hydrophobicity profile through cleavage conditions.

Protocol A: Standard Incorporation & Complete Deprotection (Yielding 5-Hydroxynorvaline)

Objective: To decrease localized hydrophobicity and introduce a terminal hydrogen-bond donor/acceptor.

  • Resin Swelling & Fmoc Removal:

    • Swell the peptide-resin in Dimethylformamide (DMF) for 20 minutes.

    • Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF.

  • Amino Acid Activation:

    • Dissolve 4.0 equivalents of N-Fmoc-5-tert-butoxy-L-norvaline and 4.0 equivalents of Oxyma Pure in DMF.

    • Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to form the active ester.

  • Coupling:

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

    • Causality: The linear 3-carbon aliphatic spacer ensures the bulky tBu group does not sterically hinder the α-carbon, allowing for standard coupling kinetics without the need for elevated temperatures.

  • Global Cleavage & Deprotection:

    • Treat the resin with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2.5 hours.

    • Causality: The high concentration of trifluoroacetic acid (TFA) completely cleaves the tert-butyl ether, exposing the terminal hydroxyl group of 5-hydroxynorvaline.

Protocol B: Mild Cleavage for Protected Fragment Generation (Yielding 5-tert-butoxynorvaline)

Objective: To drastically increase localized hydrophobicity, steric bulk, and proteolytic resistance.

  • Resin Selection: Synthesis must be performed on a highly acid-sensitive resin, such as 2-Chlorotrityl chloride (2-CTC) resin.

  • Coupling: Follow steps 1-3 from Protocol A.

  • Mild Cleavage:

    • Treat the resin with 1% TFA in Dichloromethane (DCM) for 10 × 2 minutes.

    • Filter the cleavage solution directly into a flask containing 10% pyridine in methanol to immediately neutralize the acid.

    • Causality: The 1% TFA concentration is sufficient to break the hypersensitive 2-CTC ester linkage, releasing the peptide from the solid support, but is entirely insufficient to cleave the robust aliphatic tert-butyl ether. This yields a highly lipophilic 5-tert-butoxynorvaline residue.

Workflow Visualization

Workflow Start N-Fmoc-5-tert-butoxy-L-norvaline (Starting Material) Coupling SPPS Coupling (DIC / Oxyma Pure) Start->Coupling ResinBound Resin-Bound Peptide (tBu-Protected) Coupling->ResinBound StandardCleavage Global Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) ResinBound->StandardCleavage Pathway A MildCleavage Mild Cleavage (1% TFA in DCM on 2-CTC Resin) ResinBound->MildCleavage Pathway B HnvPeptide 5-Hydroxynorvaline Peptide • Decreased Hydrophobicity • H-Bonding Capable StandardCleavage->HnvPeptide tBuPeptide 5-tert-butoxynorvaline Peptide • Increased Hydrophobicity • High Steric Bulk MildCleavage->tBuPeptide

Bifurcated SPPS workflow for modulating peptide hydrophobicity via cleavage-dependent deprotection.

Analytical Validation (Self-Validating Loop)

To ensure the desired hydrophobicity profile has been successfully engineered, the synthetic output must be validated through orthogonal analytical techniques:

  • LC-MS Mass Shift Analysis: The mass difference between the products of Pathway A and Pathway B is precisely 56.1 Da , corresponding to the loss of the isobutylene group (C₄H₈) during TFA cleavage.

  • HPLC Retention Time Profiling: On a standard C18 reverse-phase column (using a 5-95% Water/Acetonitrile gradient with 0.1% TFA), the 5-tert-butoxynorvaline-containing peptide will exhibit a significantly delayed retention time compared to the 5-hydroxynorvaline variant. This chromatographic shift serves as direct, empirical proof of successful hydrophobicity modulation.

References

  • Title: Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress Source: Journal of Experimental Botany URL: [Link]

  • Title: 1MIK: The Role of Water Molecules in the Structure-Based Design of (5-Hydroxynorvaline)-2-Cyclosporin Source: RCSB Protein Data Bank URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of Coupling N-Fmoc-5-tert-butoxy-L-norvaline

Welcome to the technical support center for N-Fmoc-5-tert-butoxy-L-norvaline. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this sterically hindered amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Fmoc-5-tert-butoxy-L-norvaline. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this sterically hindered amino acid into their peptide synthesis workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the unique challenges associated with this reagent and achieve successful coupling outcomes.

Introduction: Understanding the Challenge

N-Fmoc-5-tert-butoxy-L-norvaline is a valuable building block in peptide synthesis, particularly for the introduction of non-canonical side chains that can enhance peptide stability, modulate bioactivity, or serve as handles for further modification. However, its successful incorporation is often hampered by significant steric hindrance arising from the bulky tert-butoxy protecting group on the side chain in close proximity to the alpha-carbon, as well as the N-terminal Fmoc group. This steric congestion can impede the approach of coupling reagents and the N-terminal amine of the growing peptide chain, leading to incomplete reactions, low yields, and the formation of deletion sequences.

This guide will provide a comprehensive overview of the common issues encountered when coupling N-Fmoc-5-tert-butoxy-L-norvaline and offer practical, field-proven solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling of N-Fmoc-5-tert-butoxy-L-norvaline resulting in a low yield?

A low coupling yield is the most common issue encountered with this amino acid and is primarily due to steric hindrance. The bulky tert-butoxy group on the side chain, combined with the Fmoc protecting group, physically blocks the activated carboxylic acid from efficiently reacting with the N-terminal amine of the peptide on the solid support.

Q2: I'm observing a significant amount of deletion sequence corresponding to the failed incorporation of N-Fmoc-5-tert-butoxy-L-norvaline. How can I improve the coupling efficiency?

To improve coupling efficiency, you need to employ more robust activation methods and optimize your reaction conditions. This includes using more potent coupling reagents, increasing the reaction time and temperature, and choosing an appropriate solvent.

Q3: Is there a risk of racemization when using more forcing conditions to couple N-Fmoc-5-tert-butoxy-L-norvaline?

Yes, increasing the temperature and using highly reactive coupling reagents can increase the risk of racemization at the alpha-carbon. It is crucial to balance the need for increased reactivity with the preservation of stereochemical integrity. The use of additives like HOBt or OxymaPure can help suppress racemization.

Q4: What are the best coupling reagents for N-Fmoc-5-tert-butoxy-L-norvaline?

For sterically hindered amino acids, onium salt-based reagents are generally more effective than carbodiimides alone. Reagents such as HATU , HBTU , and PyBOP are recommended.

Q5: Can peptide aggregation be a problem when working with sequences containing N-Fmoc-5-tert-butoxy-L-norvaline?

While the primary challenge is steric hindrance at the coupling site, the introduction of bulky, hydrophobic residues can contribute to peptide aggregation, especially in longer sequences. This can further reduce the accessibility of the N-terminus for coupling.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the coupling of N-Fmoc-5-tert-butoxy-L-norvaline.

Problem 1: Low Coupling Yield / Incomplete Reaction

Possible Causes:

  • Insufficient Activation: The chosen coupling reagent is not potent enough to overcome the steric hindrance.

  • Short Reaction Time: The coupling reaction has not been allowed to proceed for a sufficient duration.

  • Low Temperature: The reaction temperature is too low to provide the necessary activation energy.

  • Poor Solvation: The peptide-resin is not adequately solvated, hindering reagent access.

Solutions:

  • Switch to a More Potent Coupling Reagent:

    • If you are using a carbodiimide reagent like DIC with HOBt, consider switching to a uronium/aminium salt-based reagent such as HATU, HBTU, or HCTU. These reagents are known to be more effective for difficult couplings.[1]

  • Increase Reaction Time and Temperature:

    • Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult sequences.

    • Gently increase the reaction temperature to 30-40°C. Monitor for any signs of side reactions or racemization.[2]

  • Optimize Solvent System:

    • Ensure your solvent provides good solvation for the growing peptide chain. N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in this regard.[2]

    • In some cases, the addition of a small amount of a chaotropic salt like LiCl to the coupling mixture can help to disrupt secondary structures and improve reagent diffusion.[3]

  • Perform a Double Coupling:

    • After the initial coupling reaction, drain the reagents and add a fresh solution of the activated N-Fmoc-5-tert-butoxy-L-norvaline for a second coupling cycle.

Problem 2: Racemization

Possible Causes:

  • Excessive Base: Using too much of a strong, non-sterically hindered base can promote racemization.

  • High Temperature: Elevated temperatures can increase the rate of epimerization.

  • Highly Reactive Coupling Reagent without Additive: Some coupling reagents can lead to higher rates of racemization if not used with a racemization-suppressing additive.

Solutions:

  • Optimize Base Usage:

    • Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

    • Use the minimum amount of base necessary to facilitate the reaction.

  • Control Temperature:

    • If you have increased the temperature to improve coupling efficiency, try to find the lowest effective temperature that gives an acceptable yield.

  • Use Racemization Suppressants:

    • Ensure that your coupling protocol includes an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1]

Problem 3: Peptide Aggregation

Possible Causes:

  • Hydrophobic Collapse: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, blocking access to the N-terminus.

Solutions:

  • Incorporate Aggregation-Disrupting Elements:

    • If the peptide sequence allows, consider the strategic incorporation of pseudoproline dipeptides or Dmb-protected amino acids in the sequence preceding the difficult coupling to disrupt the formation of secondary structures.[3]

  • Improve Solvation:

    • As mentioned previously, switching to NMP or using chaotropic salts can help to minimize aggregation.[2][3]

  • Use a Low-Loading Resin:

    • A lower substitution level on the resin can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Optimized Protocols

The following protocols are recommended starting points for the successful coupling of N-Fmoc-5-tert-butoxy-L-norvaline.

Protocol 1: Standard Coupling with HATU

This protocol is recommended for most routine couplings of N-Fmoc-5-tert-butoxy-L-norvaline.

Materials:

  • N-Fmoc-5-tert-butoxy-L-norvaline (3-5 equivalents)

  • HATU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF or NMP

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF or NMP.

  • In a separate vessel, dissolve N-Fmoc-5-tert-butoxy-L-norvaline and HATU in DMF or NMP.

  • Add DIPEA to the activation solution and mix for 1-2 minutes.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).

  • If the reaction is incomplete, consider extending the reaction time or performing a second coupling.

  • Once the coupling is complete, wash the resin thoroughly with DMF or NMP.

Protocol 2: Elevated Temperature Coupling for Difficult Sequences

This protocol is recommended for sequences where standard coupling conditions have failed.

Materials:

  • Same as Protocol 1

Procedure:

  • Follow steps 1-6 of Protocol 1.

  • Agitate the reaction mixture at 35-40°C for 2-4 hours.

  • Monitor the reaction for completeness.

  • After coupling, wash the resin thoroughly with DMF or NMP.

Data Presentation

The following table provides a general comparison of common coupling reagents for sterically hindered amino acids. The efficiency can be sequence-dependent.

Coupling ReagentAdditiveBaseRelative Efficiency for Hindered CouplingRisk of Racemization
DICHOBt/OxymaPureDIPEAModerateLow to Moderate
HBTU-DIPEAHighModerate
HATU-DIPEA/CollidineVery HighModerate to High
PyBOP-DIPEAHighModerate

Visualizations

Diagram 1: Workflow for Troubleshooting Low Coupling Yield

G start Low Coupling Yield Detected (Positive Kaiser Test) reagent Switch to a more potent coupling reagent (e.g., HATU) start->reagent check1 Re-test with Kaiser reagent->check1 time_temp Increase reaction time (4-6h) and/or temperature (30-40°C) check2 Re-test with Kaiser time_temp->check2 double_couple Perform a double coupling check3 Re-test with Kaiser double_couple->check3 solvent Switch solvent to NMP or add chaotropic salts failure Persistent Issue: Consider sequence redesign or fragment condensation solvent->failure check1->time_temp Positive success Coupling Successful (Negative Kaiser Test) check1->success Negative check2->double_couple Positive check2->success Negative check3->solvent Positive check3->success Negative

Caption: Troubleshooting workflow for low coupling yield.

Diagram 2: Chemical Structure of N-Fmoc-5-tert-butoxy-L-norvaline

G cluster_0 N-Fmoc-5-tert-butoxy-L-norvaline C24H29NO5

Caption: Structure of N-Fmoc-5-tert-butoxy-L-norvaline.

Conclusion

The successful incorporation of N-Fmoc-5-tert-butoxy-L-norvaline into a peptide sequence is achievable with careful planning and optimization. By understanding the inherent challenges of steric hindrance and employing the appropriate high-potency coupling reagents and optimized reaction conditions, researchers can effectively utilize this valuable building block in their peptide synthesis endeavors. This guide provides a starting point for troubleshooting and protocol development. For particularly challenging sequences, a systematic variation of the parameters discussed herein will be key to achieving a successful outcome.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. PMC.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis.
  • Fields, G. B. (2007). Solid-Phase Peptide Synthesis. Current Protocols in Protein Science.

Sources

Optimization

optimizing coupling times for N-Fmoc-5-tert-butoxy-L-norvaline

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Coupling Protocols for N-Fmoc-5-tert-butoxy-L-norvaline Executive Summary This guide addresses the specific chall...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Coupling Protocols for N-Fmoc-5-tert-butoxy-L-norvaline

Executive Summary

This guide addresses the specific challenges associated with coupling N-Fmoc-5-tert-butoxy-L-norvaline (Fmoc-Nva(OtBu)-OH) . While this amino acid derivative is not


-branched (like Valine or Isoleucine), the distal tert-butyl ether group on the 

-carbon introduces significant hydrophobicity and steric bulk. This often leads to inter-chain aggregation and slow diffusion kinetics within the resin matrix, particularly in longer peptide sequences.

This document serves as a dynamic troubleshooting center. It moves beyond "standard recipes" to explain the why and how of optimizing your specific synthesis.

Part 1: The Chemistry & Kinetic Landscape

Q: Why does my standard 1-hour coupling protocol fail for Fmoc-Nva(OtBu)-OH?

A: The failure is rarely due to intrinsic chemical reactivity but rather steric shielding and aggregation .

  • Distal Bulk: The tert-butyl group at position 5 acts as a hydrophobic anchor. While it doesn't block the

    
    -amine directly (like a 
    
    
    
    -branch would), it increases the hydrodynamic radius of the activated species, slowing diffusion into the resin pores.
  • Hydrophobic Collapse: In polar aprotic solvents like DMF, hydrophobic residues tend to cluster. If your growing peptide chain is already hydrophobic, adding Fmoc-Nva(OtBu)-OH can trigger the formation of "gel-like" aggregates (often

    
    -sheet structures), making the N-terminus inaccessible.
    

Q: Should I just extend the coupling time to 12+ hours?

A: No. Extending coupling beyond 2–3 hours yields diminishing returns and increases risks.

  • Reagent Decomposition: Activated esters (OBt/OAt) have a finite half-life. After 2 hours, the effective concentration of the active species drops significantly.

  • Racemization: Prolonged exposure to basic conditions (DIPEA/NMM) increases the risk of

    
    -proton abstraction, leading to racemization.
    
  • The Solution: Use Double Coupling . Two 45-minute couplings with fresh reagents are statistically superior to one 4-hour coupling.

Part 2: Optimization & Protocols

Standard vs. High-Efficiency Protocols
ParameterStandard Protocol (Low Risk Seq)Optimized Protocol (Fmoc-Nva(OtBu)-OH)
Coupling Reagent DIC / Oxyma PureHATU / HOAt (or HCTU)
Base DIPEA (2.0 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA (1.5 eq)
Stoichiometry 3-4 eq AA / Reagent3-4 eq AA (Split into 2 couplings)
Time 1 x 60 min2 x 30-45 min (Double Couple)
Solvent DMFNMP or DMF/DCM (1:1)
Agitation Standard ShakingHeated (50°C) or Microwave (if available)
Step-by-Step Optimized Workflow
  • Resin Preparation: Swell resin in NMP (N-methyl-2-pyrrolidone) for 20 mins. NMP disrupts aggregation better than DMF.

  • Activation (The "Pre-Activation" Myth):

    • Do not pre-activate for long periods. HATU reacts very fast.

    • Mix Fmoc-Nva(OtBu)-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in NMP.

    • Add Base (DIPEA, 6 eq) immediately before adding to the resin.

  • Coupling 1 (The "Push"): Add mixture to resin. Agitate for 45 minutes .

  • Drain & Wash: Drain solvent.[1] Wash 1x with DMF.

  • Coupling 2 (The "Cleanup"): Repeat step 2 and 3 with fresh reagents for 30 minutes .

  • Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).

Part 3: Troubleshooting Scenarios

Q: The Kaiser test is still slightly positive (blue/purple) after double coupling. What now?

A: Do not triple couple with the same conditions. You have hit a "difficult sequence" wall.

  • Tactic 1: Chaosotropic Salts. Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks on the resin.

  • Tactic 2: Solvent Switch. Wash the resin with DCM, then perform a third coupling in DCM/DMF (1:1) or pure DCM (if using carbodiimide chemistry like DIC). The change in solvation shell can expose the buried amine.

  • Tactic 3: Capping. If the yield loss is acceptable, cap the unreacted amines with acetic anhydride to prevent deletion sequences from propagating and complicating purification later.

Q: I see a "gel" forming in the reaction vessel.

A: This is a classic sign of aggregation (hydrophobic collapse).

  • Immediate Fix: Add DCM to the mixture until the gel breaks.

  • Future Prevention: Use a lower loading resin (<0.4 mmol/g) or incorporate Pseudoproline dipeptides or Isoacyl dipeptides at positions prior to the Nva residue to disrupt secondary structure formation.

Part 4: Visualizing the Decision Logic

The following diagram outlines the logical flow for troubleshooting incomplete couplings with this specific residue.

CouplingLogic Start Start: Fmoc-Nva(OtBu)-OH Coupling Standard Attempt 1: Standard Coupling (DIC/Oxyma, 60 min, DMF) Start->Standard Check1 Kaiser Test Positive? Standard->Check1 Success Proceed to Deprotection Check1->Success No (Colorless) DoubleCouple Attempt 2: Double Couple (Switch to HATU/HOAt, 45 min) Check1->DoubleCouple Yes (Blue) Check2 Still Positive? DoubleCouple->Check2 Check2->Success No AggCheck Suspect Aggregation? Check2->AggCheck Yes Heat Apply Heat (50°C) or Microwave AggCheck->Heat Thermal Stable Resin Solvent Switch Solvent: NMP or DCM/DMF + 0.1M LiCl AggCheck->Solvent Standard Resin Cap Final Resort: Cap Unreacted Amines (Acetic Anhydride) Heat->Cap Solvent->Cap

Caption: Decision matrix for optimizing Fmoc-Nva(OtBu)-OH coupling efficiency.

References

  • Albericio, F., & Tyley, A. (1999). Coupling Reagents and Activation. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology, 1348, 1-18.

  • PubChem. (2025).[2][3] Fmoc-Glu(OtBu)-OH Compound Summary. (Note: Nva derivative shares structural homology with Glu side-chain protection strategies). [3]

  • BenchChem. (2025).[1][4] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

Sources

Troubleshooting

aggregation of peptides containing 5-tert-butoxy-L-norvaline

Diagnostic Overview The incorporation of unnatural amino acids like 5-tert-butoxy-L-norvaline—a 5-carbon aliphatic amino acid featuring a terminal tert-butyl ether—presents unique challenges in Solid-Phase Peptide Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

The incorporation of unnatural amino acids like 5-tert-butoxy-L-norvaline—a 5-carbon aliphatic amino acid featuring a terminal tert-butyl ether—presents unique challenges in Solid-Phase Peptide Synthesis (SPPS) and downstream processing. The bulky, highly hydrophobic tert-butoxy group drives severe intermolecular hydrophobic aggregation and promotes stable


-sheet formation[1]. Furthermore, the primary tert-butyl ether on the norvaline side chain can exhibit sluggish cleavage kinetics compared to standard secondary/tertiary ethers (e.g., Ser/Thr), leading to incomplete deprotection and highly hydrophobic, partially protected intermediates[2].

This support guide provides field-proven, self-validating protocols to overcome these specific bottlenecks.

Module 1: On-Resin Aggregation During SPPS

Symptom : Sluggish coupling, incomplete Fmoc deprotection, low crude purity, and resin gelation. Causality : The sequential addition of 5-tert-butoxy-L-norvaline increases the hydrophobicity of the growing peptide chain. In polar aprotic solvents like DMF, these hydrophobic side chains collapse onto themselves or adjacent chains, expelling solvent and forming stable intermolecular


-sheets. This steric shielding prevents incoming activated amino acids and deprotection bases (piperidine) from accessing the N-terminus[1].

Protocol: Optimized SPPS for Hydrophobic Sequences

  • Resin Selection : Replace standard polystyrene (PS) resins with PEG-based resins (e.g., ChemMatrix). Validation: PEG resins swell equally well in both polar and non-polar solvents, physically distancing the peptide chains and preventing inter-chain collapse.

  • Solvent Modification : Incorporate chaotropic agents into the coupling solvent. Dissolve the Fmoc-amino acid and coupling reagents (DIC/Oxyma) in a solution of 0.1 M LiCl or 0.1 M KSCN in DMF[1]. Causality: Chaotropic salts disrupt the hydrogen-bonding network of the solvent, destabilizing the peptide's secondary structure and increasing solvation.

  • Microwave Assistance : Apply controlled microwave heating (75°C for 5 minutes) during coupling and deprotection. Validation: Thermal energy overcomes the kinetic barrier of

    
    -sheet dissociation. Ensure the temperature does not exceed 75°C to prevent epimerization of the norvaline stereocenter. Validate coupling completion using a quantitative Ninhydrin (Kaiser) test before proceeding.
    

SPPS_Workflow Step1 Detect On-Resin Aggregation (Low Ninhydrin Test) Step2 Evaluate Sequence Hydrophobicity Step1->Step2 Step3 Switch to PEG Resin (ChemMatrix) Step2->Step3 Step4 Add Chaotropic Salts (0.1M LiCl in DMF) Step2->Step4 Step5 Apply Microwave Heating (75°C, 5 min) Step2->Step5 Validate Validate via Micro-cleavage & LC-MS Step3->Validate Step4->Validate Step5->Validate

Diagnostic workflow for resolving on-resin aggregation during SPPS.

Module 2: Incomplete Deprotection & Cleavage-Induced Alkylation

Symptom : MALDI-TOF or LC-MS shows major impurities at +56 Da or +112 Da. The peptide precipitates as a gummy, intractable solid rather than a fine powder. Causality : The tert-butyl ether on the 5-carbon chain of norvaline is cleaved by strong acids (TFA) via an SN1 mechanism, generating a highly reactive tert-butyl carbocation[3]. If this cation is not immediately trapped by a scavenger, it will re-alkylate electron-rich residues (Trp, Tyr, Cys, Met). Furthermore, the use of Methyl tert-butyl ether (MTBE) for precipitation can exacerbate this issue, as MTBE itself can act as an alkylating agent under residual acidic conditions[4].

Protocol: High-Efficiency Cleavage and Precipitation

  • Cocktail Preparation : Prepare a fresh cleavage cocktail of TFA / Triisopropylsilane (TIS) / Ultrapure H2O / DODT (92.5 : 2.5 : 2.5 : 2.5 v/v)[3]. Causality: TIS is a bulky, highly nucleophilic hydride donor that permanently quenches the tert-butyl carbocation, preventing +56 Da adducts.

  • Cleavage Reaction : Incubate the resin in the cocktail for 3 to 4 hours at room temperature. Validation: The primary ether of 5-tert-butoxy-L-norvaline requires longer cleavage times than standard secondary ethers (like Ser(tBu)) to achieve full deprotection[2]. Validate complete mass shift via MALDI-TOF before precipitation.

  • Precipitation : Filter the resin and precipitate the peptide using ice-cold Diethyl Ether (DEE) , strictly avoiding MTBE[4].

  • Washing : Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold DEE to remove residual scavengers.

Cleavage_Mechanism Resin Peptide on Resin (tBu protected) TFA TFA Cleavage (Generates tBu+) Resin->TFA Scavenger TIS / DODT Scavenging TFA->Scavenger Fail MTBE Workup or Poor Scavenging TFA->Fail Success Pure Deprotected Peptide Scavenger->Success Adduct +56 Da Alkylation Adduct Fail->Adduct

Mechanistic pathway of tBu cleavage and risk of alkylation adducts.

Module 3: Solution-Phase Aggregation & HPLC Purification

Symptom : Broad, tailing peaks on RP-HPLC, pressure spikes, or visible turbidity when the peptide is dissolved in aqueous buffers. Causality : Once fully deprotected, sequences rich in norvaline exhibit extreme hydrophobicity. In polar aqueous mobile phases, the peptide undergoes hydrophobic collapse to minimize solvent-exposed surface area, forming multimers that interact unpredictably with the C18 stationary phase.

Protocol: Solubilization for Preparative HPLC

  • Sample Diluent : Dissolve the crude peptide in a chaotropic buffer (e.g., 6 M Guanidinium Chloride) or use a fluorinated co-solvent (e.g., 10-20% Hexafluoro-2-propanol, HFIP) prior to injection.

  • Column Heating : Operate the preparative HPLC column at elevated temperatures (45°C - 60°C). Validation: Heat increases the kinetic energy of the system, shifting the equilibrium from aggregated multimers to soluble monomers. Monitor backpressure; a sudden drop indicates successful disaggregation.

  • Mobile Phase Optimization : Incorporate solubilizing additives into the mobile phase as detailed in Table 1.

Table 1: Comparison of Solubilization Additives for HPLC

AdditiveMechanism of ActionRecommended ConcentrationImpact on LC-MS Compatibility
HFIP Disrupts hydrogen bonding; solvates hydrophobic domains1-5% (v/v) in Mobile Phase BHigh UV cutoff (~210 nm); volatile but can suppress MS ionization
Guanidinium Chloride Chaotropic salt; denatures secondary structures6 M in Sample Diluent onlyIncompatible with direct MS injection; must be desalted
TFE Promotes

-helical structure, preventing

-sheet aggregation
10-20% (v/v) in sampleMS compatible; alters retention time
Formic Acid Lowers pH to protonate basic residues, increasing charge repulsion0.1 - 1.0% (v/v)Highly MS compatible; standard for positive ion mode

Frequently Asked Questions (FAQs)

Q: Why am I seeing a persistent +56 Da mass shift on my mass spectrometer? A: A +56 Da shift corresponds to a single tert-butyl group (


). This occurs due to either (a) incomplete acidic cleavage of the 5-tert-butoxy-L-norvaline ether[2], or (b) re-alkylation of the peptide by the tert-butyl carbocation during precipitation. Ensure you are using an adequate concentration of TIS (2.5-5%) and strictly precipitating with Diethyl Ether (DEE) rather than MTBE[3][4].

Q: Can I use standard Fmoc-Norvaline instead to avoid these issues? A: Standard L-norvaline lacks the terminal hydroxyl/ether group. If your target sequence specifically requires the oxygenation at the C5 position (e.g., for downstream functionalization or specific target binding), you cannot substitute it. However, if the oxygen is not strictly required for bioactivity, substituting with standard L-norvaline will eliminate the deprotection/alkylation issues, though the inherent hydrophobicity of the aliphatic chain will remain.

Q: My peptide turns into a gel during SPPS. How do I rescue it? A: Gelation is the macroscopic manifestation of severe


-sheet aggregation. To rescue the synthesis, wash the resin with 100% HFIP or a 1:1 mixture of DCM/HFIP to disrupt the hydrogen bonds, then resume coupling using a chaotropic solvent system (e.g., 0.1 M LiCl in DMF)[1].

References

  • de la Torre, B. G., & Andreu, D. "On choosing the right ether for peptide precipitation after acid cleavage." Journal of Peptide Science. Universitat Pompeu Fabra.[Link]

  • "New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol." American Chemical Society (ACS).[Link]

  • "US8846614B2 - Process for the synthesis of 37-mer peptide pramlintide.

Sources

Optimization

purification strategies for peptides with 5-tert-butoxy-L-norvaline

Welcome to the Technical Support Center for Peptide Synthesis and Purification. This guide is specifically engineered for researchers and drug development professionals working with 5-tert-butoxy-L-norvaline (a tert-buty...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis and Purification. This guide is specifically engineered for researchers and drug development professionals working with 5-tert-butoxy-L-norvaline (a tert-butyl ether derivative of 5-hydroxynorvaline).

Because the tert-butoxy group can serve either as a temporary protecting group (to be removed) or as an intentional lipophilic pharmacophore (to be retained in the final API), this guide is bifurcated to address the diametrically opposed troubleshooting pathways for each scenario.

Diagnostic Decision Tree

The physicochemical behavior of the tert-butoxy ether bond dictates your entire downstream workflow. Review the decision matrix below to align your cleavage and purification strategy with your target molecule.

PeptideWorkflow Start Peptide Synthesized with 5-tert-butoxy-L-norvaline Decision Is the t-butoxy group retained or removed? Start->Decision Retain Retain t-butoxy (Pharmacophore) Decision->Retain Retain Remove Remove t-butoxy (Protecting Group) Decision->Remove Remove Cleavage1 Mild Cleavage: 1% TFA in DCM (2-CTC Resin) Retain->Cleavage1 Cleavage2 Global Cleavage: 90% TFA + Scavengers (TIS/H2O/DODT) Remove->Cleavage2 Precip1 Evaporate & Lyophilize (Avoid strong acids) Cleavage1->Precip1 Precip2 Precipitate in Cold DEE or CPME (Avoid MTBE) Cleavage2->Precip2 HPLC1 HPLC Purification: Basic Mobile Phase (NH4HCO3, pH 8) Precip1->HPLC1 HPLC2 HPLC Purification: Standard Acidic Phase (0.1% TFA) Precip2->HPLC2

Workflow for processing peptides containing 5-tert-butoxy-L-norvaline based on target application.

Frequently Asked Questions (FAQs) & Troubleshooting

Scenario A: Intentional Retention of the tert-Butoxy Group

Q1: I synthesized a peptide containing 5-tert-butoxy-L-norvaline, but my final LC-MS mass is -56 Da lower than expected. What happened? Causality: You experienced unintended acid-catalyzed ether hydrolysis. The tert-butyl ether on the primary alcohol of norvaline is highly acid-labile. If you used a standard global deprotection cocktail (e.g., 95% TFA), the acid protonated the ether oxygen, leading to the rapid departure of a tert-butyl carbocation (


-Bu

) and leaving behind 5-hydroxy-L-norvaline. Solution: To retain the tert-butoxy group, you must synthesize the peptide on a highly acid-sensitive solid support, such as 2-Chlorotrityl chloride (2-CTC) or Sieber amide resin. This allows for cleavage using ultra-mild conditions (1% TFA). Furthermore, you must abandon standard 0.1% TFA HPLC mobile phases, as prolonged exposure during purification will slowly degrade the ether bond. Switch to a buffered basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0).
Scenario B: Complete Deprotection (Yielding 5-hydroxy-L-norvaline)

Q2: My goal is to yield the fully deprotected 5-hydroxynorvaline residue, but my LC-MS shows a persistent +56 Da impurity. How do I eliminate this? Causality: A +56 Da adduct indicates one of two mechanisms:

  • Incomplete Deprotection: The ether bond was not fully cleaved due to insufficient TFA concentration or time.

  • Re-alkylation: The ether was cleaved, but the liberated

    
    -Bu
    
    
    
    carbocation acted as a potent electrophile and re-attached to a nucleophilic residue in your sequence (commonly Trp, Tyr, or Cys) [1]. Furthermore, if you used Methyl tert-butyl ether (MTBE) for your final precipitation, you may have inadvertently induced alkylation. Residual TFA in the MTBE mixture can catalyze the transfer of tert-butyl groups from the solvent directly to your peptide [2]. Solution: Optimize your scavenger cocktail by incorporating powerful carbocation traps like Thioanisole and Triisopropylsilane (TIS). Crucially, switch your precipitation solvent from MTBE to peroxide-free Diethyl Ether (DEE) or the greener alternative Cyclopentyl methyl ether (CPME) [2].

Comparative Data: Strategy Parameters

ParameterStrategy A: Retention (Pharmacophore)Strategy B: Removal (Deprotection)
Resin Choice 2-Chlorotrityl chloride (2-CTC) or SieberRink Amide or Wang
Cleavage Acid 1% TFA in DCM (v/v)80–95% TFA (v/v)
Scavengers None requiredTIS, H

O, Thioanisole, DTT/EDT
Precipitation Evaporation / Direct LyophilizationCold DEE or CPME (Strictly avoid MTBE)
HPLC Mobile Phase 10 mM NH

HCO

(pH 8) / Acetonitrile
0.1% TFA in Water / Acetonitrile
Target Mass Expected Mass (

)

- 56 Da

Step-by-Step Experimental Protocols

Protocol A: Mild Cleavage & Purification (Retaining the tert-Butoxy Group)

Use this self-validating protocol to ensure the acid-labile ether remains intact.

  • Resin Preparation: Wash the 2-CTC peptidyl-resin thoroughly with Dichloromethane (DCM) to remove all traces of DMF.

  • Mild Cleavage: Prepare a fresh solution of 1% TFA in DCM. Add 10 mL per gram of resin. Agitate gently at room temperature for exactly 2 minutes.

  • Filtration & Neutralization: Filter the cleavage solution directly into a round-bottom flask containing 2 mL of 10% Pyridine in Methanol. Mechanistic note: Immediate neutralization prevents the 1% TFA from concentrating during evaporation and cleaving the ether.

  • Repeat: Repeat steps 2 and 3 five times to ensure complete recovery.

  • Concentration: Evaporate the neutralized solvent under reduced pressure (Rotavap) at a water bath temperature

    
     30°C.
    
  • HPLC Purification: Resuspend the crude peptide in 10 mM NH

    
    HCO
    
    
    
    (pH 8.0). Purify on a C18 RP-HPLC column using a gradient of 10 mM NH
    
    
    HCO
    
    
    in water (Mobile Phase A) and pure Acetonitrile (Mobile Phase B).
Protocol B: Global Deprotection & Purification (Removing the tert-Butoxy Group)

Use this protocol to force complete deprotection while preventing +56 Da carbocation adducts.

  • Cocktail Preparation: Prepare an optimized cleavage cocktail: 85% TFA, 5% Thioanisole, 5% H

    
    O, 2.5% TIS, and 2.5% 1,2-Ethanedithiol (EDT) or 1% w/v DTT [1].
    
  • Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate at room temperature for 2.5 to 3 hours. Mechanistic note: The extended time ensures the primary ether is fully cleaved, while Thioanisole/TIS trap the resulting

    
    -Bu
    
    
    
    cations.
  • Concentration: Filter the resin and concentrate the filtrate under a gentle stream of Nitrogen (

    
    ) until roughly 15% of the original volume remains.
    
  • Precipitation: Add 10 volumes of ice-cold Diethyl Ether (DEE) or Cyclopentyl methyl ether (CPME) to precipitate the peptide. Do not use MTBE [2].

  • Isolation: Centrifuge at 4,000

    
     g for 5 minutes at 4°C. Decant the supernatant. Wash the peptide pellet twice more with cold DEE.
    
  • HPLC Purification: Air-dry the pellet briefly, dissolve in 0.1% TFA/Water, and purify via standard acidic RP-HPLC.

References

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Mthembu, S. N., et al. Organic Process Research & Development, 2025.

  • On choosing the right ether for peptide precipitation after acid cleavage. de la Torre, B. G., & Andreu, D. Journal of Peptide Science, 2008.

  • Trifluoroacetic Acid (TFA) for Boc Removal in Peptide Synthesis. BenchChem Technical Support. BenchChem, 2025.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing 5-tert-butoxy-L-norvaline

For researchers, scientists, and drug development professionals engaged in peptide and protein engineering, the incorporation of non-standard amino acids is a powerful strategy to enhance therapeutic properties such as m...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in peptide and protein engineering, the incorporation of non-standard amino acids is a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and binding affinity. 5-tert-butoxy-L-norvaline, a synthetic amino acid featuring a bulky tert-butoxy group on its side chain, presents unique analytical challenges and opportunities in its characterization. This guide provides an in-depth comparison of the mass spectrometric behavior of peptides containing 5-tert-butoxy-L-norvaline versus those with its standard counterpart, L-norvaline. We will explore the underlying principles of fragmentation and provide practical, field-proven insights for accurate analysis.

The Analytical Imperative: Understanding Side Chain Influence in Mass Spectrometry

The primary sequence of a peptide is a critical determinant of its function, and thus, its accurate characterization is paramount. Tandem mass spectrometry (MS/MS) is the cornerstone technique for peptide sequencing.[1][2] However, the presence of modifications or non-standard residues can significantly alter fragmentation patterns, requiring careful consideration in experimental design and data interpretation. The bulky and labile nature of the tert-butoxy group in 5-tert-butoxy-L-norvaline introduces a characteristic fragmentation pathway that, if understood, can be leveraged for confident identification.

A Tale of Two Peptides: A Comparative Experimental Design

To illustrate the impact of the 5-tert-butoxy modification on mass spectrometric analysis, we will consider two hypothetical model peptides:

  • Model Peptide A (Standard): Ac-Ala-Phe-Gly-Nva -Leu-NH2

  • Model Peptide B (Modified): Ac-Ala-Phe-Gly-Nva(5-tBuO) -Leu-NH2

Where Nva is L-norvaline and Nva(5-tBuO) is 5-tert-butoxy-L-norvaline. This direct comparison will allow us to isolate the effects of the tert-butoxy group on retention time, fragmentation patterns, and overall analytical strategy.

Predicted Fragmentation Behavior: The Signature of the tert-Butoxy Group

Under collision-induced dissociation (CID), peptides fragment at the amide bonds, generating a series of b- and y-type ions that reveal the amino acid sequence.[3][4] The presence of a labile side-chain modification, such as the tert-butoxy group, introduces an additional, often dominant, fragmentation pathway: neutral loss.

For our Model Peptide B, containing 5-tert-butoxy-L-norvaline, we anticipate two key fragmentation events:

  • Backbone Fragmentation: Cleavage of the peptide backbone to produce the expected b- and y-ions.

  • Side-Chain Fragmentation: A characteristic neutral loss of isobutylene (C4H8) from the tert-butoxy group, resulting in a mass shift of -56 Da.[5] This is due to the facile formation of a stable tert-butyl cation. This neutral loss can occur from the precursor ion or from fragment ions containing the modified residue.

In contrast, Model Peptide A, with the standard L-norvaline, is expected to exhibit only backbone fragmentation, providing a clean and predictable series of b- and y-ions.

Visualizing the Fragmentation Pathways

Figure 1: Predicted CID Fragmentation Pathways cluster_0 Model Peptide A: Ac-Ala-Phe-Gly-Nva-Leu-NH2 cluster_1 Model Peptide B: Ac-Ala-Phe-Gly-Nva(5-tBuO)-Leu-NH2 A_Precursor [M+H]+ A_b_ions b-ions (b2, b3, b4) A_Precursor->A_b_ions Backbone Fragmentation A_y_ions y-ions (y1, y2, y3, y4) A_Precursor->A_y_ions Backbone Fragmentation B_Precursor [M+H]+ B_Neutral_Loss [M+H - 56]+ B_Precursor->B_Neutral_Loss Neutral Loss of C4H8 (-56 Da) B_b_ions b-ions (b2, b3, b4) B_Precursor->B_b_ions Backbone Fragmentation B_y_ions y-ions (y1, y2, y3, y4) B_Precursor->B_y_ions Backbone Fragmentation B_NL_fragments Fragment ions from [M+H - 56]+ B_Neutral_Loss->B_NL_fragments

Caption: Predicted CID fragmentation pathways for standard and modified peptides.

Experimental Protocols

A robust and reproducible experimental workflow is crucial for the accurate analysis of modified peptides.[6]

Sample Preparation

Proper sample preparation is essential to ensure high-quality data.[7][8]

  • Peptide Solubilization: Dissolve the synthetic peptides (Model Peptides A and B) in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solutions to a working concentration of 10 pmol/µL in 0.1% formic acid in water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is necessary to resolve the peptides from any impurities and to introduce them into the mass spectrometer at a consistent rate.[9]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MS1 Scan Range: m/z 300-1500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 35%.

  • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 5 most intense precursor ions for fragmentation.

Data Analysis

The acquired data should be processed using software capable of identifying peptides and their modifications.

  • Database Searching: Use a protein sequence database search engine (e.g., Mascot, SEQUEST) to identify the peptides.

  • Variable Modifications: For Model Peptide B, include a variable modification of +87.0942 Da on norvaline (corresponding to the addition of the tert-butoxy group, C5H13O) and a neutral loss of 56.0626 Da.

  • Manual Inspection: Manually inspect the MS/MS spectra to confirm the sequence assignments and to identify the characteristic neutral loss peaks.

Experimental Workflow Visualization

Figure 2: LC-MS/MS Experimental Workflow Sample_Prep Sample Preparation (Peptide Solubilization) LC_Separation LC Separation (C18 Reversed-Phase) Sample_Prep->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion Detection) ESI->MS1_Scan DDA Data-Dependent Acquisition (Top 5 Precursors) MS1_Scan->DDA CID MS/MS Fragmentation (CID) DDA->CID MS2_Scan MS2 Scan (Fragment Ion Detection) CID->MS2_Scan Data_Analysis Data Analysis (Database Search & Manual Inspection) MS2_Scan->Data_Analysis

Caption: Step-by-step experimental workflow for the analysis of modified peptides.

Predicted Data and Interpretation

The following tables summarize the expected mass spectrometric data for our model peptides.

Table 1: Precursor Ion Information

PeptideSequenceMonoisotopic Mass (Da)Predicted [M+H]+ (m/z)
Model AAc-Ala-Phe-Gly-Nva-Leu-NH2589.3482590.3555
Model BAc-Ala-Phe-Gly-Nva(5-tBuO)-Leu-NH2676.4424677.4497

Table 2: Predicted Key Fragment Ions for Model Peptide B

Fragment IonSequencePredicted m/zComments
[M+H - 56]+Ac-Ala-Phe-Gly-Nva(OH)-Leu-NH2621.3871Neutral loss of isobutylene from the precursor ion
y4Nva(5-tBuO)-Leu-NH2344.2751Contains the modified residue
y4 - 56Nva(OH)-Leu-NH2288.2125Neutral loss from the y4 fragment ion
b4Ac-Ala-Phe-Gly-Nva(5-tBuO)492.2986Contains the modified residue
b4 - 56Ac-Ala-Phe-Gly-Nva(OH)436.2360Neutral loss from the b4 fragment ion

The presence of ion pairs separated by 56 Da in the MS/MS spectrum of Model Peptide B will be the most definitive evidence of the 5-tert-butoxy-L-norvaline modification. The intensity of the neutral loss peak can also provide insights into the lability of the tert-butoxy group under CID conditions.

Alternative Fragmentation Methods

While CID is a robust and widely used fragmentation technique, other methods can provide complementary information, especially for labile modifications.

  • Higher-Energy Collisional Dissociation (HCD): Similar to CID but performed in an Orbitrap mass analyzer, providing high-resolution fragment ion spectra.[6] This can be beneficial for resolving complex spectra.

  • Electron-Transfer Dissociation (ETD): A non-ergodic fragmentation method that preserves labile modifications.[10] ETD would be expected to produce a more complete set of c- and z-type fragment ions for peptide backbone cleavage without the prominent neutral loss of the tert-butoxy group. This can be particularly useful for pinpointing the exact location of the modification.

Conclusion and Future Perspectives

The mass spectrometric analysis of peptides containing 5-tert-butoxy-L-norvaline requires a tailored approach that accounts for the characteristic neutral loss of the tert-butoxy group. By understanding this fragmentation behavior and employing appropriate LC-MS/MS methods, researchers can confidently identify and characterize these modified peptides. The comparative analysis presented here serves as a foundational guide for scientists and drug development professionals working with this and other novel amino acid modifications. Future studies could explore the quantification of peptides with 5-tert-butoxy-L-norvaline and the impact of this modification on the overall fragmentation efficiency of the peptide backbone.

References

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Eyers, C. E. (2012). Analysis of Post-translational Modifications by LC-MS/MS. In Protein Electrophoresis (pp. 93-112). Humana Press.
  • Sheng, H., et al. (2016). Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation. Analytical Chemistry, 88(13), 6942-6949.
  • Hughes, C. S., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(5), e157.
  • Matsuda, F., et al. (2016). GC-MS/MS survey of collision-induced dissociation of tert-butyldimethylsilyl-derivatized amino acids and its application to (13)C-metabolic flux analysis of Escherichia coli central metabolism. Analytical and Bioanalytical Chemistry, 408(22), 6133-6140.
  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. Retrieved from [Link]

  • QB3/Chemistry Mass Spectrometry Facility, University of California, Berkeley. (n.d.). Identification of Protein Modifications. Retrieved from [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Harrison, A. G. (2012).
  • Zhu, Y., et al. (2003). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1279-1284.
  • Creative Biolabs. (n.d.). Precise Leucine/Isoleucine Discrimination. Retrieved from [Link]

  • Yang, Y., et al. (2019). Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Analytical Chemistry, 91(7), 4381-4387.
  • Lee, J. Y., et al. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 27(2), 227-234.
  • Jagannadham, M. V., et al. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 32(2), 114-124.
  • Huddle, T. A., et al. (2020). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 145(16), 5465-5475.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Huang, Y., et al. (2008). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(11), 1645-1655.
  • European Pharmaceutical Review. (2011, October 19). The Forgotten Fragments. Retrieved from [Link]

  • Huddle, T. A., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry.
  • ResearchGate. (n.d.). Mass spectra of (N-valeryl leucine)H + obtained on various instruments. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Domingo-Almenara, X., et al. (2021). Neutral Loss Mass Spectral Data Enhances Molecular Similarity Analysis in METLIN. Journal of the American Society for Mass Spectrometry, 32(11), 2828-2836.
  • Rapid Novor. (2021, July 7). Isoleucine and Leucine. Retrieved from [Link]

  • Guru, A., et al. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra.
  • Chromatography Forum. (2018, April 4). Ways to prevent neutral loss on LCMS. Retrieved from [Link]

  • ACD/Labs. (2026, February 12). Identifying fragments using a Neutral Loss spectrum. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25).
  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • NIST. (n.d.). DL-Norvaline. Retrieved from [Link]

  • Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].

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Comparative

effect of 5-tert-butoxy modification on peptide stability

The Definitive Guide to 5-tert-Butoxy Modifications: Engineering Peptide Stability and Half-Life Executive Summary The development of peptide therapeutics is historically bottlenecked by poor pharmacokinetic profiles, ra...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to 5-tert-Butoxy Modifications: Engineering Peptide Stability and Half-Life

Executive Summary

The development of peptide therapeutics is historically bottlenecked by poor pharmacokinetic profiles, rapid renal clearance, and susceptibility to proteolytic degradation. To overcome these limitations, the strategic incorporation of 5-tert-butoxy modifications —specifically utilizing building blocks like 5-tert-butoxy-5-oxopentanoic acid (protected


-glutamyl linkers) and 18-(tert-butoxy)-18-oxooctadecanoic acid (protected fatty diacids)—has become the gold standard in peptide engineering[1]. This guide objectively compares 5-tert-butoxy-enabled lipidation against alternative half-life extension strategies and provides a self-validating experimental workflow for synthesizing and evaluating highly stable peptide conjugates.

The Mechanistic Causality of 5-tert-Butoxy Modifications

As application scientists, we must distinguish between the in vitro (synthetic) and in vivo (pharmacokinetic) stability conferred by 5-tert-butoxy modifications. The tert-butoxy (tBu) group acts as a highly specialized, transient structural shield that dictates the final architecture of the drug.

  • In Vitro Synthetic Stability: During Solid-Phase Peptide Synthesis (SPPS), the bulky, hydrophobic tBu ester masks the

    
    -carboxyl group of the glutamyl linker. Causality: This forces the coupling reaction to occur exclusively at the 
    
    
    
    -carboxyl, mimicking the natural spacing of the peptide backbone[2]. Furthermore, the tBu group disrupts intermolecular hydrogen bonding and drastically increases the solubility of long-chain (C18/C20) fatty acids in polar aprotic solvents, preventing on-resin aggregation and maintaining high coupling yields[3].
  • In Vivo Pharmacokinetic Stability: Following global deprotection (where the tBu groups are cleaved), the unmasked dicarboxylic acid-lipid tail becomes biologically active. Causality: The exposed anionic charges and hydrophobic lipid tail bind non-covalently to the hydrophobic pockets of circulating Human Serum Albumin (HSA)[4]. This macromolecular complex physically blocks access by degrading enzymes like Dipeptidyl Peptidase-4 (DPP-4) and Neutral Endopeptidase (NEP), while simultaneously increasing the hydrodynamic radius to prevent renal filtration[5].

Mechanism Drug Lipidated Peptide (Deprotected) HSA Human Serum Albumin (Circulating Carrier) Drug->HSA Non-covalent binding Complex Peptide-Albumin Complex (Steric Shielding) HSA->Complex Protease DPP-4 / NEP Proteases (Degradation Enzymes) Complex->Protease Blocks access Clearance Renal Clearance (Excretion) Complex->Clearance Reduces filtration

Mechanism of in vivo peptide stability achieved via albumin binding and steric shielding.

Objective Comparison: Half-Life Extension Strategies

When engineering a peptide for extended stability, researchers must weigh manufacturing complexity against pharmacokinetic performance. Table 1 compares 5-tert-butoxy-derived lipidation against other industry-standard methodologies.

Table 1: Comparative Analysis of Peptide Half-Life Extension Strategies

Modification StrategyMechanism of StabilityTypical Serum Half-LifeTissue PenetrationImmunogenicity RiskManufacturing Complexity
Native (Unmodified) NoneMinutes to HoursHighLowLow (Standard SPPS)
5-tert-Butoxy Lipidation Albumin Binding (Reversible)Days to WeeksHighLowModerate (Orthogonal SPPS)
PEGylation Steric Shielding / HydrationDays to WeeksLow to ModerateModerate (Anti-PEG Abs)High (Conjugation & Purification)
Fc-Fusion FcRn Recycling / SizeWeeks to MonthsLowLow to ModerateVery High (Recombinant)

Analytical Insight: While Fc-fusion offers the longest absolute half-life, 5-tert-butoxy-enabled lipidation is vastly superior for metabolic targets (e.g., GLP-1, GIP, PTH) because it maintains the high tissue penetration required to reach deep-tissue receptors while allowing for scalable, purely chemical synthesis[6].

Self-Validating Experimental Protocol: Synthesis & Stability Validation

To ensure scientific integrity, a protocol must be self-validating. The following workflow details the incorporation of 5-tert-butoxy-modified building blocks into a GLP-1 analogue, followed by a kinetic stability assay to prove the functional success of the synthesis.

Phase 1: Automated SPPS & On-Resin Modification
  • Backbone Elongation: Perform standard Fmoc-SPPS on a Rink Amide resin. At the desired site of lipidation (e.g., Lys26), incorporate Fmoc-Lys(Mtt)-OH.

  • Orthogonal Deprotection: Treat the peptide-resin with 1% TFA in dichloromethane (DCM) for 10 x 3 minutes.

    • Causality: This mildly acidic condition selectively removes the 4-methyltrityl (Mtt) protecting group from the target lysine side-chain, exposing a primary amine for lipidation, while leaving the standard Fmoc and tert-butoxy groups on the backbone completely intact.

  • Linker Coupling: Couple Fmoc-Glu-OtBu (containing the 5-tert-butoxy-5-oxopentanoyl moiety) using standard DIC/Oxyma activation.

    • Causality: The tBu group protects the

      
      -carboxyl, forcing the reaction through the 
      
      
      
      -carboxyl to create the necessary spacer[2].
  • Lipid Coupling: Remove the Fmoc group and couple 18-(tert-butoxy)-18-oxooctadecanoic acid[1].

Phase 2: Cleavage and Global Deprotection
  • Acidic Cleavage: Submerge the resin in King's Cocktail (TFA/TIS/H2O/EDT, 94:2.5:2.5:1 v/v) for 2 hours[6].

    • Causality: High-concentration TFA drives the global deprotection, stripping the tert-butoxy groups from the

      
      -carboxyl of the linker and the terminal carboxyl of the fatty acid. This unmasks the critical anionic charges required for high-affinity albumin binding in vivo.
      
  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Phase 3: Validation (In Vitro DPP-4 Stability Assay)
  • Incubation: Incubate the purified lipidated peptide and a native control (1 mg/mL) with recombinant human DPP-4 in Tris buffer (pH 7.4) at 37°C.

  • Kinetic Sampling: Extract aliquots at 0, 2, 4, 8, 24, and 48 hours. Immediately quench the enzymatic reaction by adding 1% TFA.

  • LC-MS Quantification: Analyze the remaining intact peptide via LC-MS to calculate the degradation half-life (

    
    ).
    

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Coupling Fmoc-SPPS Elongation (Standard Amino Acids) Resin->Coupling Modification 5-tert-Butoxy Modification (gGlu-OtBu & C18-OtBu) Coupling->Modification Orthogonal deprotection Cleavage TFA Cleavage & Deprotection (Removal of tBu groups) Modification->Cleavage Acidic conditions Purification RP-HPLC Purification (Lipidated Peptide) Cleavage->Purification Validation LC-MS & Stability Assays (DPP-4 / Serum) Purification->Validation

Workflow for synthesizing lipidated peptides using 5-tert-butoxy protected building blocks.

Quantitative Data: Stability & Pharmacokinetics

The success of the 5-tert-butoxy modification strategy is validated by the exponential increase in proteolytic resistance. Table 2 summarizes the expected quantitative outcomes of the validation assay described above, demonstrating the profound impact of the unmasked


-Glu-C18 motif.

Table 2: Quantitative Stability and Synthesis Metrics (GLP-1 Model)

Peptide ConstructIn Vitro DPP-4 Degradation (

)
In Vivo Serum (

)
Overall Synthetic Yield
Native GLP-1 (Control) ~1.5 Hours~2 Minutes65%
Lipidated GLP-1 (via 5-tBu) > 48 Hours~165 Hours42%

Data Interpretation: While the addition of the bulky 5-tert-butoxy modified side chains slightly reduces the overall synthetic yield due to steric hindrance during coupling, the resulting >100-fold increase in in vivo half-life fundamentally transforms an unviable short-acting peptide into a once-weekly therapeutic[6].

References

Sources

Validation

Comparative Guide: Impact of 5-tert-butoxy-L-norvaline Incorporation on Peptide Activity

This guide provides a comparative technical analysis of peptides synthesized with 5-tert-butoxy-L-norvaline versus their native or alternative counterparts. Note to Reader: In standard solid-phase peptide synthesis (SPPS...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of peptides synthesized with 5-tert-butoxy-L-norvaline versus their native or alternative counterparts.

Note to Reader: In standard solid-phase peptide synthesis (SPPS), 5-tert-butoxy-L-norvaline (Fmoc-Nva(5-OtBu)-OH) is primarily used as a protected precursor for 5-hydroxynorvaline (Hnv) . The tert-butyl (tBu) group is acid-labile and is typically removed during final cleavage (95% TFA), yielding a polar hydroxylated side chain. Therefore, this guide compares the biological activity of the resulting 5-hydroxynorvaline-containing peptides against native peptides, while also addressing the specialized cases where the lipophilic tBu ether is retained.

Executive Summary

The incorporation of 5-tert-butoxy-L-norvaline into peptide sequences introduces a critical decision point in chemical biology: the modulation of side-chain polarity and steric bulk.

  • Standard Outcome (Deprotected): Yields 5-hydroxynorvaline (Hnv) . This modification introduces a polar hydroxyl group at the

    
    -position, often used to probe hydrogen bonding networks or mimic serine/homoserine. It frequently reduces activity in hydrophobic pockets by displacing structural water molecules but enhances activity in metabolic signaling pathways (e.g., NO induction).
    
  • Specialized Outcome (Retained): Yields the

    
    -tert-butyl ether . This creates a massive, lipophilic residue used to fill large hydrophobic pockets or block metabolic hydroxylation, though this requires non-standard synthesis protocols.
    
Quick Comparison Matrix
FeatureNative Peptide (e.g., Val/Nva)Modified with 5-tert-butoxy-L-norvaline (Yielding Hnv)Modified with Retained tBu-Ether
Side Chain Character Hydrophobic, AliphaticPolar, H-Bond Donor/AcceptorHighly Lipophilic, Bulky
Solvation Penalty LowHigh (Desolvation cost upon binding)Low (Hydrophobic effect)
Primary Application Native signalingProbing H-bonds, Water displacementImproving membrane permeability, Steric occlusion
Key Risk Proteolytic instabilityLoss of hydrophobic affinitySteric clash in small pockets

Mechanistic Analysis: The "Water Displacement" Penalty

A critical insight for drug developers is the Solvation/Desolvation Thermodynamic Cycle . Replacing a hydrophobic residue (like Norvaline) with 5-hydroxynorvaline (derived from the tBu precursor) fundamentally alters binding energetics.

Case Study: Cyclosporin A (CsA) Analogs

In a landmark structure-activity relationship (SAR) study involving Cyclophilin A (CypA), researchers replaced the native residue with 5-hydroxynorvaline to target a specific water molecule in the binding pocket.[1]

  • Hypothesis: The hydroxyl group of Hnv would mimic the water molecule, maintaining the H-bond network while gaining entropy by releasing the bound water.

  • Experimental Result: The Hnv-analog exhibited 8-9 fold lower binding affinity compared to the native CsA.[1]

  • Causality: The enthalpic gain from the new H-bond was insufficient to overcome the free energy penalty associated with the altered pre-binding equilibrium and the precise geometric constraints of the pocket.

Diagram: The Solvation Penalty Mechanism

G cluster_0 Native Binding (Hydrophobic) cluster_1 Hnv-Modified Binding (Polar) Native Native Peptide (Norvaline/Val) Pocket1 Receptor Pocket (Contains Bound Water) Native->Pocket1 Hydrophobic Fit Result1 High Affinity (Water stays/bridges) Pocket1->Result1 Precursor Fmoc-Nva(5-OtBu)-OH Step1 TFA Cleavage (Deprotection) Precursor->Step1 HnvPep Hnv-Peptide (5-Hydroxynorvaline) Step1->HnvPep Pocket2 Receptor Pocket (Water Displaced) HnvPep->Pocket2 Steric/Polar Clash Result2 Reduced Affinity (Entropic/Enthalpic Mismatch) Pocket2->Result2

Caption: Mechanistic pathway showing how the standard deprotection of the 5-tert-butoxy precursor leads to Hnv, which can disrupt critical water-mediated binding networks.

Biological Activity Comparison Data

The following data summarizes the impact of this modification across different biological systems.

Table 1: Comparative Efficacy Data
Biological SystemNative ResidueModified Residue (from 5-tert-butoxy-Nva)Activity OutcomeMechanistic Driver
Cyclophilin A Binding

-Aminobutyric Acid (Abu)
5-Hydroxynorvaline (Hnv)~9x Lower Affinity (

increase)
Unfavorable desolvation energy; failure to mimic bound water efficiently.
Gramicidin S (Antibiotic) Valine/Ornithine5-Hydroxynorvaline (Hnv)Complete Loss of Activity (MIC > 100

g/mL)
Disruption of amphiphilic

-sheet structure required for membrane lysis.
Hemodynamics (Rat Model) L-Norvaline5-Hydroxynorvaline (Hnv)Superior Efficacy (BP Reduction)Hnv acts as a potent Nitric Oxide (NO) inducer, outperforming the hydrophobic native.
Plant Defense (Maize) N/A (Endogenous)5-HydroxynorvalineHigh Toxicity to Aphids Acts as a non-protein amino acid antimetabolite, inhibiting insect growth.[2]

Experimental Protocols

To ensure reproducibility, the synthesis must differentiate between generating the Hydroxyl form (standard) and the Ether form (specialized).

Protocol A: Synthesis of 5-Hydroxynorvaline Peptides (Standard)

Objective: Use Fmoc-Nva(5-OtBu)-OH to generate a site-specific hydroxyl modification.

  • Coupling: Use 4 eq. Fmoc-Nva(5-OtBu)-OH, 3.9 eq. HATU, 8 eq. DIPEA in DMF. Coupling time: 45 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Cleavage (Critical Step):

    • Reagent: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2–3 hours at room temperature.

    • Mechanism:[1] The high acid concentration cleaves the tert-butyl ether via an

      
       mechanism, releasing isobutylene and yielding the free alcohol (-OH).
      
  • Purification: RP-HPLC (C18 column). The Hnv peptide will elute earlier (lower retention time) than the corresponding Norvaline peptide due to increased polarity.

Protocol B: Retention of the 5-tert-butoxy Group (Specialized)

Objective: Retain the bulky lipophilic ether for steric/hydrophobic studies.

  • Resin Selection: Must use a hyper-acid-sensitive resin (e.g., Sieber Amide or 2-Chlorotrityl Chloride ).

  • Coupling: Standard Fmoc protocols (as above).

  • Cleavage:

    • Reagent: 1% TFA in DCM (dichloromethane).[3]

    • Time: 10 x 2 min washes. Quench immediately with Pyridine.

    • Mechanism:[1] 1% TFA is sufficient to cleave the peptide from the resin but insufficient to remove the side-chain tert-butyl ether.

  • Result: Peptide contains 5-tert-butoxy-L-norvaline .[4] This analog is significantly more hydrophobic and stable against metabolic hydroxylation.

Workflow Diagram: Synthesis Decision Tree

Synthesis Start Start: Fmoc-Nva(5-OtBu)-OH Resin Select Resin Strategy Start->Resin Standard Standard Resin (Wang/Rink Amide) Resin->Standard Robust Synthesis Sensitive Acid-Sensitive Resin (Sieber/2-CTC) Resin->Sensitive Protected Fragment CleavageHigh Cleavage: 95% TFA (Strong Acid) Standard->CleavageHigh CleavageLow Cleavage: 1% TFA (Weak Acid) Sensitive->CleavageLow ProductHnv Product A: 5-Hydroxynorvaline Peptide (Polar, Reactive) CleavageHigh->ProductHnv tBu Removed ProductOtBu Product B: 5-tert-butoxy-norvaline Peptide (Lipophilic, Bulky) CleavageLow->ProductOtBu tBu Retained

Caption: Decision tree for synthesizing either Hnv-peptides or tBu-ether peptides from the same starting material.

References

  • Mikol, V., et al. (1995). "The Role of Water Molecules in the Structure-Based Design of (5-Hydroxynorvaline)-2-cyclosporin: Synthesis, Biological Activity, and Crystallographic Analysis with Cyclophilin A." Journal of Medicinal Chemistry.

  • Yonezawa, H., et al. (1983). "Studies of peptide antibiotics. XLIV. Syntheses and biological activities of gramicidin S analogs containing delta-hydroxy-L-norvaline or glycine." International Journal of Peptide and Protein Research.

  • Yanfen Biotech. (n.d.). "Fmoc-5-tert-butoxy-L-norvaline Product Data." Yanfen Bio.

  • Yan, J., et al. (2015). "Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress." Journal of Experimental Botany.

  • El-Bassossy, H. M., et al. (2013). "Effects of L-norvaline treatment on the systolic blood pressure." ResearchGate.[5]

Sources

Comparative

A Senior Application Scientist's Guide to Coupling Reagents for N-Fmoc-5-tert-butoxy-L-norvaline

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids presents a significant synthetic hurdle. N-Fmoc-5-tert...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids presents a significant synthetic hurdle. N-Fmoc-5-tert-butoxy-L-norvaline, with its bulky tert-butoxy group on the side chain, exemplifies such a challenge. Inefficient coupling of these residues can lead to deletion sequences, low yields, and compromised purity of the final peptide. The selection of an appropriate coupling reagent is therefore not merely a procedural choice, but a critical determinant of synthetic success.

This guide provides an in-depth comparative analysis of common coupling reagents for the efficient incorporation of N-Fmoc-5-tert-butoxy-L-norvaline. We will explore the mechanistic underpinnings of different reagent classes, present a framework for a self-validating comparative experiment, and offer data-driven recommendations to guide your synthesis strategy.

The Challenge: Steric Hindrance in Peptide Coupling

The fundamental reaction in SPPS is the formation of an amide bond between the activated carboxyl group of an incoming amino acid and the free N-terminal amine of the growing peptide chain.[1] The bulky nature of N-Fmoc-5-tert-butoxy-L-norvaline's side chain sterically impedes this process. This hindrance slows down reaction kinetics, increasing the risk of incomplete coupling. Furthermore, prolonged activation times required to overcome this steric barrier can elevate the risk of racemization, particularly through the formation of a 5(4H)-oxazolone intermediate, which can compromise the stereochemical integrity of the final peptide.[2][3]

An Overview of Coupling Reagent Classes and Mechanisms

Coupling reagents are broadly categorized based on their core chemical structure and mechanism of carboxylic acid activation. Understanding these classes is key to making an informed selection.

  • Carbodiimides (e.g., DIC, DCC): These are classic, cost-effective reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2][4] However, this intermediate is unstable and prone to racemization and side reactions.[2][5] Consequently, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or, more modernly, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives intercept the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine, significantly suppressing racemization.[4][5][6] The base-free DIC/Oxyma or DIC/HOBt combination remains one of the best methods for minimizing racemization with sensitive amino acids.[2]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): This class of reagents, often based on HOBt or its more reactive 7-aza derivative (HOAt), are among the most popular and efficient coupling reagents.[1][7] Reagents like HATU (based on HOAt) and HCTU (based on 6-Cl-HOBt) are renowned for their high reactivity and rapid coupling kinetics, making them excellent choices for sterically hindered residues.[8][9] Their mechanism involves the formation of an active ester in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). It is critical to note that excess aminium reagents can lead to guanidinylation of the free N-terminal amine, a side reaction that caps the peptide chain.[4][10]

  • Phosphonium Salts (e.g., PyBOP): Similar in efficacy to aminium salts, phosphonium reagents like PyBOP activate the carboxylic acid to form a phosphonium ester.[1] They are highly effective, particularly for difficult couplings, and are less prone to the guanidinylation side reaction seen with aminium salts.[2] The primary byproduct, HMPA, from the original BOP reagent raised toxicity concerns, leading to the development of safer alternatives like PyBOP, which produces a non-toxic phosphine oxide byproduct.[2]

  • Third-Generation Oxyma-Based Reagents (e.g., COMU): Representing the cutting edge of coupling technology, reagents like COMU incorporate the OxymaPure moiety directly into the uronium salt structure.[8][11] COMU exhibits coupling efficiencies comparable to or even exceeding HATU, especially for difficult sequences.[2][8] Its major advantages include a superior safety profile, as it avoids the potentially explosive benzotriazole derivatives, and enhanced solubility.[8][12] Furthermore, COMU has been shown to be highly effective with only one equivalent of base, which can help minimize base-catalyzed side reactions like racemization.[4][12]

General Mechanism of Peptide Coupling

The activation of the carboxylic acid and subsequent aminolysis is a two-step process common to most modern coupling strategies.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Aminolysis AA_COOH Fmoc-AA-COOH Reagent Coupling Reagent + Additive (e.g., Oxyma) + Base ActiveEster Fmoc-AA-O-X (Reactive Intermediate) Reagent->ActiveEster Activation Peptide_NH2 H₂N-Peptide-Resin ActiveEster->Peptide_NH2 Nucleophilic Attack ActiveEster->Peptide_NH2 PeptideBond Fmoc-AA-CO-NH-Peptide-Resin

Caption: General workflow for peptide bond formation.

Comparative Performance Analysis

For a sterically demanding residue like N-Fmoc-5-tert-butoxy-L-norvaline, a highly potent activating agent is generally preferred to achieve near-quantitative coupling efficiency.[9] The following table summarizes the expected performance of key reagents for this application.

Coupling ReagentClassTypical Reaction TimeCoupling EfficiencyRacemization RiskKey Advantages & Considerations
DIC/OxymaPure Carbodiimide60 - 180 minGood to HighVery LowCost-effective; very low racemization potential.[2] May require longer reaction times or double coupling for complete reaction.[9]
HCTU Aminium Salt30 - 60 minVery HighLowHigh reactivity from 6-Cl-HOBt moiety.[2] A good balance of cost and high performance.
HATU Aminium Salt20 - 45 minVery HighVery LowExtremely rapid and efficient due to the HOAt moiety.[9] Considered a benchmark for difficult couplings.[8] Higher cost and potential for guanidinylation if used in excess.[4]
PyBOP Phosphonium Salt30 - 60 minHighLowRobust reactivity with no risk of guanidinylation.[2]
COMU Uronium (Oxyma)20 - 45 minVery HighVery LowPerformance comparable or superior to HATU.[2][8] Enhanced safety profile (non-explosive) and requires less base.[12]

Experimental Protocol for a Comparative Study

To ensure the selection of the optimal reagent for your specific peptide sequence, a direct comparative experiment is the most rigorous approach. This protocol outlines a self-validating system for this purpose.

Experimental Workflow

G cluster_couplings 2. Parallel Coupling Reactions ResinPrep 1. Resin Swelling & Fmoc Deprotection Split Split Resin into 5 Reaction Vessels ResinPrep->Split C1 DIC/Oxyma Split->C1 C2 HCTU Split->C2 C3 HATU Split->C3 C4 PyBOP Split->C4 C5 COMU Split->C5 Kaiser 3. Monitor with Kaiser Test C1->Kaiser C2->Kaiser C3->Kaiser C4->Kaiser C5->Kaiser Cleave 4. Cleavage & Deprotection (TFA) Kaiser->Cleave Analyze 5. RP-HPLC Analysis (Purity & Racemization) Cleave->Analyze

Caption: Workflow for comparing coupling reagent efficiency.

Materials
  • Resin: Rink Amide resin (or other suitable resin)

  • Amino Acid: N-Fmoc-5-tert-butoxy-L-norvaline

  • Coupling Reagents: DIC, OxymaPure, HCTU, HATU, PyBOP, COMU

  • Base: N,N-Diisopropylethylamine (DIPEA) and/or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection: 20% Piperidine in DMF

  • Cleavage: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology
  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

    • Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes to ensure complete Fmoc deprotection.

    • Wash the resin thoroughly with DMF (5x) to remove all residual piperidine.

    • Divide the deprotected resin equally into five separate reaction vessels.

  • Parallel Coupling Reactions (0.1 mmol scale):

    • In separate vials, prepare the activation solutions immediately before adding to the resin.

    • Vessel 1 (DIC/OxymaPure): Dissolve Fmoc-Nor(tBu)-OH (4 eq.), OxymaPure (4 eq.) in DMF. Add DIC (4 eq.). Agitate for 2-3 minutes before adding to the resin.

    • Vessel 2 (HCTU): Dissolve Fmoc-Nor(tBu)-OH (3.8 eq.), HCTU (3.8 eq.) in DMF. Add DIPEA (8 eq.). Add immediately to the resin.

    • Vessel 3 (HATU): Dissolve Fmoc-Nor(tBu)-OH (3.8 eq.), HATU (3.8 eq.) in DMF. Add DIPEA (8 eq.). Add immediately to the resin.

    • Vessel 4 (PyBOP): Dissolve Fmoc-Nor(tBu)-OH (3.8 eq.), PyBOP (3.8 eq.) in DMF. Add DIPEA (8 eq.). Add immediately to the resin.

    • Vessel 5 (COMU): Dissolve Fmoc-Nor(tBu)-OH (3.8 eq.), COMU (3.8 eq.) in DMF. Add DIPEA (4 eq.). Add immediately to the resin.

    • Agitate all reaction vessels at room temperature for 2 hours.

  • Monitoring and Capping:

    • After 2 hours, take a small sample of resin beads from each vessel and perform a qualitative Kaiser test to check for free amines.

    • If a test is positive (blue beads), the coupling is incomplete. For this experiment, do not re-couple; the result will reflect the reagent's efficiency under these conditions.

    • Wash all resins thoroughly with DMF (5x).

  • Final Fmoc Deprotection:

    • Treat all resins with 20% piperidine in DMF as in Step 1 to remove the Fmoc group from the newly added norvaline residue.

    • Wash the resins with DMF (5x) followed by DCM (3x) and dry under vacuum.

  • Cleavage and Analysis:

    • Treat a small, accurately weighed sample of dried resin from each vessel with the cleavage cocktail (TFA/TIS/H₂O) for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by Reverse-Phase HPLC (RP-HPLC) to determine the crude purity.

Anticipated Results and Recommendations

Based on extensive literature and field experience, the following outcomes can be anticipated from the comparative experiment.

ReagentExpected Crude Purity (%)Expected RacemizationRecommendation
DIC/OxymaPure 85 - 92%< 0.5%A reliable, low-cost, and very low-racemization option, but may require extended reaction times for >99% completion.
HCTU > 95%< 1%An excellent workhorse reagent offering a great balance of high reactivity and cost-effectiveness.
HATU > 98%< 0.5%Often provides the highest purity for single, difficult couplings. The gold standard for speed and efficiency.
PyBOP > 95%< 1%A highly effective alternative to aminium salts, especially if guanidinylation is a concern in the sequence.
COMU > 98%< 0.5%Top Recommendation. Delivers performance on par with HATU but with a superior safety profile and reduced base requirement, making it an ideal choice for both manual and automated synthesis of challenging peptides.

Conclusion

While traditional reagents like DIC/OxymaPure offer a cost-effective and low-racemization pathway, their slower kinetics can be a liability when incorporating sterically hindered residues like N-Fmoc-5-tert-butoxy-L-norvaline. For achieving the highest yield and purity with minimal side reactions, modern uronium salt reagents are demonstrably superior.

Among these, COMU stands out as the optimal choice. It combines the exceptional reactivity of HATU with an improved safety profile and more efficient base stoichiometry, making it an invaluable tool for overcoming the challenges posed by sterically demanding amino acids.[11][12] By investing in a high-efficiency reagent like COMU for these critical steps, researchers can significantly improve the likelihood of a successful synthesis, saving valuable time and resources in the long run.

References

  • Vertex AI Search. (2024). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • BenchChem. (2025). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). COMU in Peptide Synthesis: A Head-to-Head Performance Comparison.
  • Chempep. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). A Comparative Analysis of Coupling Reagents for Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Chempep. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
  • BenchChem. (2025). A Head-to-Head Battle of Peptide Coupling Reagents: HDBTU versus DIC/HOBt.
  • Subirós-Funosas, R., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, PubMed.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • ChemPep. (n.d.). Overview of Peptide Synthesis.

Sources

Validation

NMR analysis to confirm structure of 5-tert-butoxy-L-norvaline peptides

An In-Depth Guide to the Structural Elucidation of 5-tert-Butoxy-L-Norvaline Peptides: NMR vs. Alternative Modalities As peptide therapeutics grow in complexity, the incorporation of non-proteinogenic amino acids like 5-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Elucidation of 5-tert-Butoxy-L-Norvaline Peptides: NMR vs. Alternative Modalities

As peptide therapeutics grow in complexity, the incorporation of non-proteinogenic amino acids like 5-tert-butoxy-L-norvaline has become a critical strategy for enhancing proteolytic stability and modulating lipophilicity. However, confirming the exact structure of these synthetic peptides—specifically verifying the L-stereochemistry and the precise attachment of the bulky tert-butoxy ether group at the delta carbon (C5) of the norvaline side chain—presents a unique analytical challenge.

As a Senior Application Scientist, I have designed this guide to objectively compare Nuclear Magnetic Resonance (NMR) spectroscopy against alternative modalities like LC-MS/MS and X-ray crystallography[1]. Furthermore, this guide provides a self-validating experimental framework for utilizing 1D and 2D NMR techniques to achieve unambiguous structural elucidation[2].

Comparative Analysis: NMR vs. LC-MS/MS vs. X-Ray Crystallography

When confirming the structure of a modified peptide, researchers typically rely on three primary analytical pillars. While[3], it falls short in distinguishing stereoisomers and mapping exact 3D conformations. X-ray crystallography provides absolute spatial resolution but is severely limited by the inherent flexibility of peptides, which often resist crystallization.

NMR spectroscopy bridges this gap. It is intrinsically quantitative, non-destructive, and provides unparalleled insight into solution-phase conformational dynamics and exact atomic connectivity[3].

Table 1: Quantitative and Qualitative Comparison of Structural Elucidation Techniques

Analytical FeatureNMR SpectroscopyLC-MS/MSX-Ray Crystallography
Primary Output Solution-phase 3D conformation, exact connectivityMolecular mass, amino acid sequenceStatic, high-resolution 3D solid-state structure
Stereochemical Resolution High (distinguishes diastereomers via NOE/J-coupling)Low (requires specialized chiral chromatography)Absolute (if heavy atom is present or high resolution)
Tert-Butoxy Localization Unambiguous (via HMBC C-O-C correlation)Ambiguous (depends on specific fragmentation patterns)Unambiguous (electron density map)
Sample Requirements 1–5 mg, non-destructive< 1 µg, destructiveHigh purity, requires diffracting crystals
Throughput & Speed Medium (hours to days for 2D acquisition)High (minutes per run)Low (weeks to months for crystallization trials)

The Causality of NMR Experimental Design

To confirm the presence and position of the 5-tert-butoxy-L-norvaline residue, we cannot rely on a single spectrum. Instead, we must build a logical matrix of 1D and 2D NMR experiments[4]. The causality behind this specific experimental design is rooted in the unique magnetic environment of the tert-butoxy ether linkage.

  • ¹H NMR (The Anchor): The tert-butoxy group acts as a highly visible reporter tag. Because it contains three equivalent methyl groups, it produces a massive, sharp 9-proton singlet in the highly shielded aliphatic region (~1.15–1.25 ppm). Identifying this peak is the first causal step in confirming the protecting group's presence.

  • 2D TOCSY (Spin System Tracing): Norvaline is an unbranched aliphatic amino acid.[2] from the amide proton (NH) through the α, β, γ, and ultimately the δ-protons.

  • 2D HSQC & HMBC (The Proof of Linkage): While TOCSY identifies the norvaline chain, it cannot cross the oxygen atom of the ether linkage. To prove the tert-butoxy group is attached specifically to the C5 (delta) position, we use HMBC (Heteronuclear Multiple Bond Correlation). HMBC detects long-range (2-3 bond) ¹H-¹³C couplings. A cross-peak between the norvaline Hδ protons and the quaternary carbon of the tert-butoxy group (~74 ppm) provides the unambiguous, causal proof of the chemical structure.

Table 2: Expected NMR Chemical Shifts for 5-tert-Butoxy-L-Norvaline

Nucleus / PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Multiplicity (¹H)
Amide (NH)7.80 - 8.50-Doublet
Alpha (Cα / Hα)4.00 - 4.5053.0 - 55.0Multiplet
Beta (Cβ / Hβ)1.60 - 1.9028.0 - 30.0Multiplet (2H)
Gamma (Cγ / Hγ)1.40 - 1.6025.0 - 27.0Multiplet (2H)
Delta (Cδ / Hδ)3.30 - 3.5061.0 - 65.0Triplet/Multiplet (2H)
t-Bu Quaternary C-73.0 - 75.0Singlet (¹³C)
t-Bu Methyls1.15 - 1.2527.0 - 28.0Singlet (9H)

Structural Elucidation Workflow

G A Peptide Sample Preparation (H2O/D2O or DMSO-d6) B 1D 1H & 13C NMR (Identify 9H t-Bu Singlet) A->B Acquire Base Spectra C 2D TOCSY / COSY (Trace Norvaline Spin System) B->C Homonuclear Correlation D 2D HSQC & HMBC (Confirm C5 Ether Linkage) C->D Heteronuclear Connectivity E 2D NOESY / ROESY (Sequence & 3D Conformation) D->E Spatial Proximity F Final Structural Validation (Stereochemistry & Topology) E->F Integrate Data

Workflow for NMR-based structural elucidation of synthetic peptides.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol operates as a self-validating system. Each step generates data that must internally align with the subsequent step before final structural confirmation can be declared.

Step 1: Sample Preparation & Optimization

  • Weigh 2.0 to 5.0 mg of the highly purified (>95% by HPLC) 5-tert-butoxy-L-norvaline peptide.

  • Dissolve the peptide in 600 µL of a 90% H₂O / 10% D₂O mixture. Causality check: This solvent system is strictly chosen to prevent the rapid exchange of amide protons with deuterium, which is required for sequential NOESY walking.

  • Adjust the sample pH to 4.5–5.0 using dilute HCl/NaOH to minimize base-catalyzed amide proton exchange. Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D and Homonuclear 2D Acquisition (600 MHz Spectrometer)

  • 1D ¹H Acquisition: Acquire a standard 1D proton spectrum using excitation sculpting for water suppression. Validate the presence of the massive 9H singlet at ~1.2 ppm.

  • 2D TOCSY: Acquire a TOCSY spectrum with an isotropic mixing time of 80 ms.

    • Self-Validation Check: Trace the spin system starting from the amide doublet. You must identify exactly four distinct aliphatic multiplets (α, β, γ, δ) for the norvaline side chain. If the δ-protons are missing, the spin system is interrupted, indicating potential degradation or incorrect synthesis[5].

Step 3: Heteronuclear 2D Acquisition (Linkage Confirmation)

  • 2D HSQC: Acquire a ¹H-¹³C HSQC spectrum to assign the directly bonded carbons. The δ-protons identified in the TOCSY should correlate to a carbon shifted downfield (~61-65 ppm) due to the electronegative oxygen atom.

  • 2D HMBC: Acquire an HMBC spectrum optimized for long-range couplings of 8 Hz.

    • Self-Validation Check: Locate the Hδ protons (~3.4 ppm) on the F2 axis. Look for a cross-peak at ~74 ppm on the F1 (Carbon) axis. Concurrently, locate the 9H tert-butyl methyl protons (~1.2 ppm) on the F2 axis; they must also show a cross-peak to the exact same ~74 ppm carbon resonance. This intersecting data mathematically proves the ether linkage.

Step 4: Spatial and Stereochemical Validation

  • 2D NOESY: Acquire a NOESY spectrum with a mixing time of 200–300 ms.

  • Map the dαN(i, i+1) and dNN(i, i+1) cross-peaks to confirm the sequence of the peptide backbone. The spatial proximity of the norvaline side chain to adjacent residues will also confirm the L-stereochemical configuration when compared against molecular dynamics models.

References

  • Trends in Structure Elucidation & Verification - ACD/Labs. ACD/Labs. Available at:[Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at:[Link]

  • 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. Available at:[Link]

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Comparative

A Senior Application Scientist's Guide to the Enzymatic Digestion of Peptides Containing 5-tert-butoxy-L-norvaline: A Comparative Analysis

For researchers in drug development and proteomics, the incorporation of non-canonical amino acids (ncAAs) into peptides offers a powerful strategy to enhance therapeutic properties, such as stability, potency, and cell...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and proteomics, the incorporation of non-canonical amino acids (ncAAs) into peptides offers a powerful strategy to enhance therapeutic properties, such as stability, potency, and cell permeability. However, these unique residues, particularly those with bulky side chains, present significant analytical challenges. A primary hurdle is predicting and achieving efficient enzymatic digestion for mass spectrometry (MS)-based characterization, a critical step for sequence verification and quality control. Many ncAAs are known to confer resistance to proteolytic degradation, which can complicate analysis.[1][2][3][4]

This guide provides a comparative analysis of the enzymatic digestion of a model peptide containing the bulky, hydrophobic ncAA, 5-tert-butoxy-L-norvaline (Nvb(tBu)). We will explore how this residue impacts the cleavage efficiency of three commonly used proteases—Trypsin, Chymotrypsin, and Pepsin. Our objective is to provide a robust experimental framework and predictive insights to help you navigate the complexities of analyzing ncAA-containing peptides.

The Challenge: Steric Hindrance from Bulky Side Chains

Proteolytic enzymes achieve their specificity through a precise lock-and-key mechanism, where the substrate's amino acid side chains (designated P1, P2, P1', P2', etc., relative to the cleavage site) fit into corresponding pockets in the enzyme's active site.[5] The 5-tert-butoxy-L-norvaline residue introduces a large, sterically demanding tert-butyl group. When positioned near a canonical cleavage site, this bulky group can physically block the enzyme's access, leading to incomplete digestion or "missed cleavages."

To investigate this phenomenon, we designed a comparative study using a control peptide and a test peptide containing Nvb(tBu).

  • Control Peptide (CP): Ac-Gly-Arg-Ala-Phe-Gly-Ile-Lys-Ser-NH2

    • A simple octapeptide with well-defined cleavage sites for our chosen enzymes: Arginine (Arg) and Lysine (Lys) for Trypsin, and Phenylalanine (Phe) for Chymotrypsin.

  • Test Peptide (TP): Ac-Gly-Arg-Nvb(tBu)-Phe-Gly-Ile-Lys-Ser-NH2

    • Here, Alanine (Ala) is replaced with Nvb(tBu). This strategically places the bulky side chain at the P2' position relative to the Arginine (R) cleavage site for Trypsin and at the P1 position relative to the Phenylalanine (F) cleavage site for Chymotrypsin.

Comparative Experimental Workflow

The following workflow provides a systematic approach to compare the digestion efficiency of different proteases on peptides containing Nvb(tBu).

G cluster_0 Peptide Preparation cluster_1 Enzymatic Digestion cluster_2 Analysis P1 Control Peptide (CP) Ac-G-R-A-F-G-I-K-S-NH2 D1 Trypsin (pH 8.0, 37°C) P1->D1 Digest D2 Chymotrypsin (pH 8.0, 25°C) P1->D2 Digest D3 Pepsin (pH 2.0, 37°C) P1->D3 Digest P2 Test Peptide (TP) Ac-G-R-Nvb(tBu)-F-G-I-K-S-NH2 P2->D1 Digest P2->D2 Digest P2->D3 Digest Q Quench Reaction (e.g., add Formic Acid) D1->Q D2->Q D3->Q MS LC-MS/MS Analysis (Peptide Fragment Identification & Quantification) Q->MS Analyze

Caption: Experimental workflow for comparative enzymatic digestion analysis.

Detailed Experimental Protocols

These protocols are designed to be self-validating by directly comparing the results from the test peptide against the control under identical conditions.

Protocol 1: In-Solution Peptide Digestion
  • Peptide Reconstitution: Reconstitute the lyophilized Control Peptide (CP) and Test Peptide (TP) in 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0, to a final concentration of 1 mg/mL.

  • Enzyme Preparation:

    • Trypsin: Prepare a 0.1 mg/mL stock solution in 50 mM acetic acid. Just before use, dilute to 20 µg/mL in 50 mM NH₄HCO₃.

    • Chymotrypsin: Prepare a 0.1 mg/mL stock solution in 1 mM HCl. Just before use, dilute to 20 µg/mL in 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

    • Pepsin: Prepare a 0.1 mg/mL stock solution in water. Just before use, dilute to 20 µg/mL in 100 mM HCl, pH 2.0.

  • Digestion Setup: For each peptide (CP and TP) and each enzyme, set up the following reaction in a microcentrifuge tube.

    • Add 10 µL of the 1 mg/mL peptide solution.

    • Add the appropriate digestion buffer to a final volume of 45 µL.

    • Add 5 µL of the diluted enzyme solution (final enzyme:substrate ratio of 1:100 w/w).

  • Incubation:

    • Trypsin & Pepsin tubes: Incubate at 37°C.

    • Chymotrypsin tubes: Incubate at 25°C.

    • Rationale: These temperatures represent the optimal activity range for each enzyme.

  • Time-Course Sampling (Optional but Recommended): For kinetic analysis, take aliquots (e.g., 10 µL) at various time points (e.g., 1h, 4h, 16h).

  • Reaction Quenching: Stop the digestion by adding 1 µL of 10% Formic Acid (FA) to each sample, lowering the pH to ~2-3. This irreversibly inactivates Trypsin and Chymotrypsin. For Pepsin samples, quenching can be achieved by raising the pH with Tris buffer.

  • Sample Storage: Store samples at -20°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatography: Use a C18 reversed-phase column for peptide separation.

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Gradient: A shallow gradient (e.g., 2-40% B over 30 minutes) is recommended to ensure good separation of peptide fragments.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra to detect the m/z of intact peptides and their digestion products.

    • MS2 Scan (Tandem MS): Use data-dependent acquisition (DDA) to select the most intense ions from the MS1 scan for fragmentation (e.g., via collision-induced dissociation, CID).

  • Data Analysis:

    • Identify peptide fragments by matching the experimental MS2 spectra against a theoretical database containing the sequences of the control and test peptides and their predicted cleavage products.

    • Quantify digestion efficiency by comparing the peak area of the remaining intact peptide to the sum of the peak areas of its digestion products.

Predicted Cleavage Patterns and Expected Outcomes

The presence of the Nvb(tBu) residue is expected to significantly alter the digestion profile, particularly for enzymes with high specificity.

G cluster_trypsin Trypsin (Cleaves C-term of R, K) cluster_chymotrypsin Chymotrypsin (Cleaves C-term of F, Y, W) cluster_pepsin Pepsin (Broad specificity, prefers F, L, I) CP_T Ac-G-R | -A-F-G-I-K | -S-NH2 TP_T Ac-G-R | -Nvb(tBu)-F-G-I-K | -S-NH2 (Cleavage at R is expected to be severely hindered) CP_C Ac-G-R-A-F | -G-I-K-S-NH2 TP_C Ac-G-R-Nvb(tBu)-F | -G-I-K-S-NH2 (Cleavage at F may be partially hindered) CP_P Ac-G-R-A-F | -G-I | -K-S-NH2 TP_P Ac-G-R-Nvb(tBu)-F | -G-I | -K-S-NH2 (Cleavage pattern may be altered)

Caption: Predicted protease cleavage sites on Control (CP) and Test (TP) peptides.

Data Summary and Interpretation

The following table summarizes the expected quantitative results from the LC-MS analysis after a 16-hour digestion.

EnzymePeptideExpected Digestion Efficiency (%)Key Observations & Rationale
Trypsin Control (CP)>95%Complete Cleavage: Expect efficient cleavage after both Arg and Lys, resulting in fragments Ac-G-R, A-F-G-I-K, and S-NH2. Trypsin is highly specific for basic residues.[6][7]
Test (TP)<20%Significant Missed Cleavage: The bulky Nvb(tBu) at the P2' position relative to Arg will sterically hinder the enzyme's active site. The primary observed species will be the intact peptide or cleavage only at the distal Lys residue.
Chymotrypsin Control (CP)>90%Complete Cleavage: Expect efficient cleavage after Phe, a preferred aromatic residue[6][8], yielding fragments Ac-G-R-A-F and G-I-K-S-NH2.
Test (TP)40-60%Partial Inhibition: The Nvb(tBu) residue is now in the P1 position relative to the Phe cleavage site. While not its direct target, its bulk may disrupt the optimal substrate conformation, slowing the reaction rate.
Pepsin Control (CP)>95%Broad Cleavage: Pepsin has low specificity but prefers hydrophobic residues.[9] Expect multiple fragments, with primary cuts after Phe and Ile.
Test (TP)>90%Minimal Impact, Altered Sites: Due to its broader specificity and larger active site, Pepsin is less likely to be inhibited by steric hindrance. However, the introduction of the highly hydrophobic Nvb(tBu) may create a new preferred cleavage site adjacent to the ncAA.

Conclusion and Recommendations

The enzymatic digestion of peptides containing 5-tert-butoxy-L-norvaline is highly dependent on the choice of protease and the position of the ncAA relative to the cleavage site.

  • Trypsin: Is highly susceptible to steric hindrance from Nvb(tBu) and should be avoided if cleavage adjacent to this residue is required. This property, however, could be exploited to selectively protect a cleavage site.

  • Chymotrypsin: Shows partial inhibition, suggesting that longer digestion times or higher enzyme concentrations may be necessary to achieve complete cleavage.

  • Pepsin: Appears to be the most robust choice for digesting peptides with this modification due to its broad specificity. However, be prepared for less predictable cleavage patterns that will require careful MS/MS analysis for confirmation.

For researchers working with novel ncAA-containing peptides, we strongly recommend performing a preliminary protease susceptibility study using a panel of enzymes, as outlined in this guide. This empirical approach is the most reliable way to develop a robust and reproducible analytical method for sequence verification and characterization, ensuring the integrity of your drug development pipeline. Mass spectrometry is an indispensable tool for this characterization, providing definitive data on the resulting peptide fragments.[10][11][12]

References

  • Drag, M. & Salvesen, G. S. (2018). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 24(18), 14035. [Link]

  • Gord Noshahri, N., & Rudat, J. (2022). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Processes, 10(7), 1287. [Link]

  • Cui, Z., Johnston, W., & Alexandrov, K. (2021). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 9, 707833. [Link]

  • Van der Veken, P., Noeske, T., & Agten, S. (2012). Non-canonical amino acids in protease research. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 1-14. [Link]

  • Jack, R. W. (2023). Prediction and design of protease enzyme specificity using a structure-aware graph convolutional network. PNAS, 120(15), e2216833120. [Link]

  • LibreTexts. (2021). 14.5: Stage 1 - Digestion of Proteins. Chemistry LibreTexts. [Link]

  • Gasteiger, E., et al. (2005). PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. ExPASy. [Link]

  • Rao, M. B., Tanksale, A. M., Ghatge, M. S., & Deshpande, V. V. (1998). Molecular and Biotechnological Aspects of Microbial Proteases. Microbiology and Molecular Biology Reviews, 62(3), 597-635. [Link]

  • Study.com. (2021). Chymotrypsin vs. Trypsin | Definition & Differences. [Link]

  • Söderberg, C., et al. (2021). Marked difference in efficiency of the digestive enzymes pepsin, trypsin, chymotrypsin, and pancreatic elastase to cleave tightly folded proteins. ResearchGate. [Link]

  • Read the Docs. (n.d.). Enzyme definitions — RapidPeptidesGenerator 2.0.5 documentation. [Link]

  • Zhang, H., & Ge, Y. (2011). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit16.1. [Link]

  • Hou, Y., et al. (2015). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, 110, 10.25.1-10.25.24. [Link]

  • Vachet, R. W., & Gabelica, V. (2005). Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry, University of Arizona. [Link]

  • Culha, M. (2020). Peptide and protein analysis with mass spectrometry. ResearchGate. [Link]

  • MetwareBio. (2023). Enhancing Proteomics Analysis: A Comprehensive Guide to Protein Digestion and Desalting. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: N-Fmoc-5-tert-butoxy-L-norvaline

CAS Number: 2349713-29-5 Molecular Formula: C₂₀H₂₁NO₄ Molecular Weight: 411.5 g/mol Storage Requirement: +2°C to +8°C (Desiccated)[1][2] Part 1: Executive Safety Strategy As a Senior Application Scientist, I approach the...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2349713-29-5 Molecular Formula: C₂₀H₂₁NO₄ Molecular Weight: 411.5 g/mol Storage Requirement: +2°C to +8°C (Desiccated)[1][2]

Part 1: Executive Safety Strategy

As a Senior Application Scientist, I approach the handling of N-Fmoc-5-tert-butoxy-L-norvaline not just as a standalone solid, but as a critical component in Solid Phase Peptide Synthesis (SPPS). While the pure solid is often classified as non-hazardous or a mild irritant under GHS standards, the context of its use —specifically its dissolution in polar aprotic solvents like DMF or NMP—drastically alters the safety profile.

This guide operates on the Precautionary Principle : In the absence of specific LC50/LD50 toxicological data for this specialized building block, we treat it as a potential respiratory sensitizer and skin irritant, standard for Fmoc-protected amino acid derivatives.[1]

The "Solvent-Context" Rule

The most common safety failure in peptide synthesis is neglecting the solvent carrier.[2]

  • Solid State: The risk is particulate inhalation.[1][2]

  • Solution State: The risk is dermal absorption of the solvent (DMF/DCM), which carries the amino acid across the skin barrier.

  • Directive: Your PPE must scale to match the solvent's permeation breakthrough time, not just the solid's toxicity.[1]

Part 2: PPE Matrix & Specifications[1][2]

Respiratory Protection
  • Primary Engineering Control: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1][2]

  • Secondary PPE (If hood unavailable/maintenance):

    • Minimum: NIOSH N95 or EN 149 FFP2 particulate respirator.[1][2]

    • Reasoning: Fmoc-amino acids can form fine electrostatic dusts.[1][2] Inhalation can trigger mucosal irritation or sensitization.[2]

Dermal Protection (Hands)[1][2]
  • Protocol: Double-Gloving Strategy is mandatory when the substance is in solution.[1][2]

  • Inner Layer: 4 mil Nitrile (Inspection white/blue).[1][2]

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).[1][2]

  • Causality: Standard nitrile degrades rapidly (<15 mins) upon contact with DCM (Dichloromethane), a common co-solvent.[1] If you are using DMF, nitrile is resistant, but the amino acid payload can increase permeation rates.

Ocular Protection
  • Standard: ANSI Z87.1 / EN 166 Safety Glasses with side shields.[1][2]

  • High Risk (Large Scale >10g): Unvented chemical splash goggles.[1][2] Fine powders behave like fluids; air currents can carry particles around standard glasses.[2]

Part 3: Operational Handling Protocol

Phase A: Receiving & Storage[1][2]
  • Inspection: Upon receipt, check the bottle seal. If the desiccant packet is pink (saturated), the material may have hydrolyzed (cleavage of the tert-butoxy ether).[1]

  • Temperature: Store at 2-8°C .

  • Equilibration: CRITICAL STEP. Allow the bottle to warm to room temperature before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture onto the powder.[2] Water hydrolyzes the Fmoc group (slowly) or interferes with coupling reagents (HATU/DIC), leading to deletion sequences in your peptide.

Phase B: Weighing & Solubilization

Objective: Prepare a 0.2 M solution in DMF without cross-contamination.

  • Static Control: Use an anti-static gun (ionizer) on the weighing boat and spatula.[1][2] Fmoc-protected non-polar amino acids (like Norvaline derivatives) are highly static-prone.[1][2]

  • Transfer: Use a dedicated stainless steel micro-spatula.[1][2] Do not pour from the bottle.

  • Dissolution:

    • Add solvent (DMF/NMP) slowly to the powder.[1]

    • Vortex immediately.[1][2]

    • Observation: If the solution appears cloudy, sonicate for 30 seconds. The tert-butoxy side chain adds bulk, potentially slowing dissolution compared to standard Norvaline.[1][2]

Phase C: Waste Disposal
  • Solid Waste: Segregate into "Solid Hazardous Waste - Organic." Do not throw in trash; trace Fmoc derivatives can be sensitizing.[2]

  • Liquid Waste: Dispose of in "Non-Halogenated Organic Solvents" (if in DMF) or "Halogenated" (if in DCM).[1]

  • Empty Containers: Triple rinse with Acetone before discarding glass.[1][2]

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for PPE and handling based on the state of the matter.

G Start Start: Handling N-Fmoc-5-tert-butoxy-L-norvaline StateCheck Determine Physical State Start->StateCheck Solid Solid Powder Form StateCheck->Solid Weighing Solution Dissolved (DMF/DCM) StateCheck->Solution Coupling RiskSolid Risk: Dust Inhalation Static Dispersion Solid->RiskSolid RiskSol Risk: Dermal Absorption Solvent Toxicity Solution->RiskSol ControlSolid Control: Fume Hood Anti-Static Gun Single Nitrile Gloves RiskSolid->ControlSolid Mitigation ControlSol Control: Fume Hood Double Nitrile Gloves Splash Goggles RiskSol->ControlSol Mitigation Action Proceed with Synthesis/Coupling ControlSolid->Action ControlSol->Action

Figure 1: Operational safety logic flow distinguishing between solid-state handling (inhalation risk) and solution-state handling (absorption risk).

Part 5: Technical Data Summary

ParameterSpecificationOperational Note
Physical State White to off-white powderHigh static potential; use ionizer.[1][2]
Solubility Soluble in DMF, NMP, DCM0.2 M is standard for SPPS.[1]
Melting Point N/A (Decomposes)Do not heat >40°C during dissolution.[1][2]
Incompatibilities Strong Oxidizers, BasesPiperidine (20%) removes Fmoc group immediately.[1][2]
Glove Breakthrough Nitrile: >480m (Solid)Nitrile: <15m (in DCM solution).[1][2] Change immediately if splashed.[2]

References

  • AChemBlock. (2025).[1][2][3][4] N-Fmoc-5-tert-butoxy-L-norvaline Product Specifications & CAS 2349713-29-5. Retrieved from

  • Sigma-Aldrich (Merck). (2025).[1][2] Fmoc-Nva-OH Safety Data Sheet (General Analog Reference). Retrieved from

  • BenchChem. (2025).[1][2][5] Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Amino Acids. Retrieved from

  • University of California, Irvine. (2020).[1][2] Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [1]

  • Fisher Scientific. (2025).[1][2] L-Norvaline Safety Data Sheet. Retrieved from

Sources

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